molecular formula C7H5F3N2O2 B15307663 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

カタログ番号: B15307663
分子量: 206.12 g/mol
InChIキー: KVABMEMRYKVALW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H5F3N2O2

分子量

206.12 g/mol

IUPAC名

6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14)

InChIキー

KVABMEMRYKVALW-UHFFFAOYSA-N

正規SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C(=O)O

製品の起源

United States
Foundational & Exploratory

De novo synthesis pathway of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the de novo synthesis of 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid, a crucial building block for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of synthetic strategies, grounded in mechanistic insights and validated protocols.

Introduction: The Significance of 6-amino-5-(trifluoromethyl)nicotinic Acid

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 6-amino-5-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative that serves as a valuable synthon for the construction of complex bioactive molecules. Its unique arrangement of a carboxylic acid, an amino group, and a trifluoromethyl group on the pyridine core makes it an attractive starting material for library synthesis and lead optimization in drug discovery.

This guide delineates the primary de novo synthetic pathways to this compound, focusing on two strategic approaches:

  • De Novo Ring Construction: Building the pyridine heterocycle from acyclic, trifluoromethyl-containing precursors.

  • Pyridine Core Functionalization: A step-wise modification of a pre-existing and readily available nicotinic acid scaffold.

Each approach will be discussed with an emphasis on the underlying chemical principles, reaction mechanisms, and practical, field-proven protocols.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis reveals key disconnections and precursor molecules. The target compound can be conceptually disassembled to highlight the two primary synthetic strategies.

Retrosynthesis cluster_0 Pathway 2: Core Functionalization cluster_1 Pathway 1: De Novo Ring Construction target 6-Amino-5-(CF3)nicotinic Acid precursor_A Methyl 6-Chloro-5-(CF3)nicotinate target->precursor_A Amination & Saponification precursor_D Trifluoromethylated Acyclic Precursors (e.g., Enones, Enamines) target->precursor_D Cyclocondensation precursor_B Methyl 6-Chloro-5-iodonicotinate precursor_A->precursor_B Cu-catalyzed Trifluoromethylation precursor_C 6-Hydroxynicotinic Acid precursor_B->precursor_C Iodination & Chlorination

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: De Novo Ring Construction via Cyclocondensation

This elegant approach constructs the substituted pyridine ring in a single, convergent step from acyclic building blocks. The key is the use of a precursor that already contains the trifluoromethyl group, which is then used to form the heterocycle. A notable example involves the condensation of a trifluoromethylated enone with an enamine.[3][4]

A plausible route adapted from the synthesis of the closely related 6-(Trifluoromethyl)nicotinic acid involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with an amino-acrylate derivative.[5]

Reaction Scheme & Mechanism

The reaction proceeds through a series of conjugate additions, cyclization, and elimination steps to form the aromatic pyridine ring. The initial nucleophilic attack by the enamine onto the trifluoromethylated enone is followed by an intramolecular condensation and subsequent dehydration/elimination to yield the stable aromatic system.

Cyclocondensation_Pathway enone 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one intermediate Cyclized Dihydropyridine Intermediate enone->intermediate 1. Conjugate Addition enamine Methyl 3-aminoacrylate enamine->intermediate 2. Intramolecular Cyclization product Methyl 6-(Trifluoromethyl)nicotinate intermediate->product 3. Elimination & Aromatization (Base, Heat) final_product Target Molecule: 6-Amino-5-(CF3)nicotinic Acid product->final_product 4. Further Functionalization (Amination, Saponification)

Caption: Conceptual workflow for the cyclocondensation approach.

Experimental Protocol (Adapted)

This protocol is based on the synthesis of 6-(Trifluoromethyl)nicotinic acid and serves as a foundational method.[5]

  • Reaction Setup: To a solution of methyl 3-aminoacrylate (1.0 eq) in methanol, add sodium methoxide (2.0 eq) at a temperature below -5 °C.

  • Addition: Slowly add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.1 eq) while maintaining the temperature at -5 °C.

  • Reflux: Gradually warm the reaction mixture to room temperature and then heat to reflux for 3 hours.

  • Hydrolysis & Workup: Add water to the reaction mixture and reflux for an additional 30 minutes. Concentrate the mixture under reduced pressure.

  • Isolation: Redissolve the residue in water and acidify with concentrated HCl to pH 2. The crude product precipitates and is collected by filtration.

  • Purification: The crude solid is washed with water and dried to yield 6-(trifluoromethyl)nicotinic acid.

Causality and Insights: The use of a strong base like sodium methoxide is crucial for deprotonating the intermediate species and driving the cyclization and aromatization steps. The low initial temperature helps control the exothermic nature of the initial conjugate addition. Subsequent functionalization to introduce the 5-iodo and 6-amino groups would be required, making this a less direct, albeit powerful, method for ring construction.

Pathway 2: Step-wise Functionalization of a Pyridine Core

This strategy is often preferred in industrial settings due to the use of readily available and cost-effective starting materials.[6] The synthesis begins with 6-hydroxynicotinic acid and involves a sequence of regioselective functionalizations to install the required substituents.

Overall Workflow Diagram

Functionalization_Workflow start 6-Hydroxynicotinic Acid step1 Step A: Iodination (NIS, H₂SO₄) start->step1 intermediate1 6-Hydroxy-5-iodonicotinic Acid step1->intermediate1 step2 Step B: Chlorination & Esterification (Oxalyl Chloride, MeOH) intermediate1->step2 intermediate2 Methyl 6-Chloro-5-iodonicotinate step2->intermediate2 step3 Step C: Trifluoromethylation (MCDFA, KF, CuI) intermediate2->step3 intermediate3 Methyl 6-Chloro-5-(CF₃)nicotinate step3->intermediate3 step4 Step D: Amination (Ammonia source, Heat/Catalyst) intermediate3->step4 intermediate4 Methyl 6-Amino-5-(CF₃)nicotinate step4->intermediate4 step5 Step E: Saponification (NaOH, H₂O) intermediate4->step5 end Final Product: 6-Amino-5-(CF₃)nicotinic Acid step5->end

Caption: Step-wise synthesis from 6-hydroxynicotinic acid.

Step-by-Step Methodologies

Step A & B: Synthesis of Methyl 6-Chloro-5-iodonicotinate

The synthesis starts with the iodination of 6-hydroxynicotinic acid, which activates the 5-position. Subsequent treatment with a chlorinating agent like oxalyl chloride serves a dual purpose: it converts the carboxylic acid to an acyl chloride (facilitating esterification) and replaces the 6-hydroxy group with a chlorine, a better leaving group for subsequent reactions.[6]

  • Protocol:

    • Suspend 6-hydroxynicotinic acid (1.0 eq) in THF.

    • Add N-iodosuccinimide (NIS) and a catalytic amount of sulfuric acid. Stir until iodination is complete.

    • Cool the mixture and add oxalyl chloride and a catalytic amount of DMF.

    • After conversion to the acid chloride, carefully add methanol to form the methyl ester directly.

    • Isolate the product, methyl 6-chloro-5-iodonicotinate, after an appropriate workup.

  • Expertise: The addition of sulfuric acid is critical to accelerate the electrophilic iodination on the electron-rich hydroxypyridine ring.[6] Performing the chlorination and esterification in a one-pot sequence improves process efficiency.

Step C: Copper-Catalyzed Trifluoromethylation

This is the key step for introducing the CF₃ group. The reaction utilizes an inexpensive trifluoromethyl source, such as methyl chlorodifluoroacetate (MCDFA), in combination with potassium fluoride (KF) and a copper(I) iodide (CuI) catalyst.[7] This system generates a [Cu-CF₃] species in situ, which then couples with the aryl iodide.

  • Protocol:

    • Charge a reactor with methyl 6-chloro-5-iodonicotinate (1.0 eq), CuI (catalyst), and KF (excess) in a polar aprotic solvent like DMF.

    • Add methyl chlorodifluoroacetate (MCDFA) to the mixture.

    • Heat the reaction to 100-120 °C for several hours until the starting material is consumed.

    • Cool the mixture, perform an aqueous workup, and extract the product.

    • Purify by crystallization or chromatography to yield methyl 6-chloro-5-(trifluoromethyl)nicotinate.

  • Trustworthiness: This method has been developed for kilogram-scale synthesis, highlighting its safety and economic viability.[6] The use of an iodo-substituted precursor is deliberate, as aryl iodides are generally more reactive than the corresponding bromides or chlorides in copper-catalyzed cross-coupling reactions.

Step D & E: Amination and Saponification

The final steps involve converting the 6-chloro group to an amino group and hydrolyzing the methyl ester to the carboxylic acid. The amination is a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of both the adjacent trifluoromethyl group and the ester at the 3-position activates the 6-position towards nucleophilic attack by ammonia or an ammonia equivalent.

  • Protocol (General):

    • Dissolve methyl 6-chloro-5-(trifluoromethyl)nicotinate in a suitable solvent (e.g., ethanol, dioxane) in a pressure vessel.

    • Add an ammonia source, such as aqueous or methanolic ammonia, and seal the vessel.

    • Heat the reaction to a temperature typically ranging from 80-150 °C. The reaction may be facilitated by a copper catalyst in some cases.

    • After completion, cool the reaction, remove the solvent, and isolate the crude methyl 6-amino-5-(trifluoromethyl)nicotinate.

    • For saponification, treat the ester with an aqueous base (e.g., NaOH, LiOH) at room temperature or with gentle heating.

    • Once hydrolysis is complete, acidify the solution with HCl to precipitate the final product, 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Data Summary: Quantitative Comparison

StepReactionKey ReagentsTypical YieldReference
Pathway 2, A/B Iodination/ChlorinationNIS, Oxalyl Chloride, MeOH~85-90%[6]
Pathway 2, C TrifluoromethylationMCDFA, KF, CuI~70-80%[6][7]
Pathway 1 CyclocondensationCF₃-enone, Enamine, NaOMe~40-50% (for parent acid)[5]

Yields are approximate and can vary based on scale and specific conditions.

Conclusion

The de novo synthesis of 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid can be achieved through multiple strategic routes. The cyclocondensation pathway offers an elegant method for constructing the core ring structure, demonstrating the power of convergent synthesis. However, for scalability, process robustness, and economic feasibility, the step-wise functionalization of an inexpensive nicotinic acid precursor is often the superior approach. The latter pathway relies on a series of well-understood, high-yielding reactions, including a critical copper-catalyzed trifluoromethylation, making it a reliable and validated method for producing this important chemical intermediate for the pharmaceutical and agrochemical industries.

References

  • Okamoto, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-155. Available at: [Link]

  • Wang, Z., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7258–7262. Available at: [Link]

  • Channapur, M., et al. (2023). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 8(12). Available at: [Link]

  • Blond, G., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9, 4647-4657. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 139. Available at: [Link]

  • Ohishi, T., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]

  • Ohishi, T., et al. (2023). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Angewandte Chemie International Edition, 62(7). Available at: [Link]

  • Ohishi, T., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University Institutional Repository. Available at: [Link]

  • Mulder, J. A., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 17(5), 825–833. Available at: [Link]

  • Yagupolskii, L. M., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available at: [Link]

  • Google Patents (2022). CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate.
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 6-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing moieties is a proven tactic for modulating target affinity, metabolic stability, and lipophilicity. 6-Amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid (also known as 6-amino-5-(trifluoromethyl)nicotinic acid; CAS: 1476762-30-7) represents a highly functionalized, versatile heterocyclic building block[1].

This technical guide provides an in-depth analysis of the physicochemical properties of this compound, exploring the structural causality behind its behavior, and outlines self-validating experimental protocols for its analytical characterization.

Molecular Architecture and Quantitative Data

The molecular architecture of 6-amino-5-(trifluoromethyl)nicotinic acid consists of a rigid pyridine core substituted with three distinct functional groups: an amino group (-NH₂), a trifluoromethyl group (-CF₃), and a carboxylic acid (-COOH). The interaction of these groups defines the molecule's unique physicochemical profile[2].

Quantitative Physicochemical Properties

The following table summarizes the core quantitative data for the compound[2][3][4]:

PropertyValueCausality / Significance
Chemical Name 6-Amino-5-(trifluoromethyl)nicotinic acidIUPAC standard nomenclature.
CAS Registry Number 1476762-30-7Unique numerical identifier[3].
Molecular Formula C₇H₅F₃N₂O₂Defines stoichiometric composition[3].
Molecular Weight 206.12 g/mol Critical for precise molarity calculations in assays[4].
Exact Mass 206.0303 g/mol Used for high-resolution mass spectrometry (HRMS) calibration[2].
H-Bond Donors 2Derived from the -NH₂ and -COOH groups, influencing solvation[2].
H-Bond Acceptors 7Derived from N, O, and F atoms, critical for target protein binding[2].
XLogP3-AA (Computed) ~2.06Indicates moderate lipophilicity, driven by the -CF₃ group[2].
Structural Causality and Electronic Effects

The physicochemical behavior of this molecule cannot be predicted by simply summing its parts; the proximity of the functional groups creates complex electronic interplay:

  • The -CF₃ Effect: The trifluoromethyl group at position 5 exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring.

  • Amine Basicity: Because of the -CF₃ group's inductive pull, combined with the electron-deficient nature of the pyridine ring, the lone pair on the 6-amino nitrogen is highly delocalized. Consequently, the basicity (pKa) of this amine is significantly lower than that of a standard aliphatic or unhindered aromatic amine.

  • Carboxylic Acidity: The electron-withdrawing nature of the -CF₃ group stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa of the 3-carboxylic acid (increasing its acidity).

G CF3 5-Trifluoromethyl (-CF3) Lipophilicity Increased Lipophilicity (Higher LogP) CF3->Lipophilicity Hydrophobic effect Basicity Decreased Amine Basicity (Lower pKa) CF3->Basicity Inductive EWG effect NH2 6-Amino (-NH2) NH2->Basicity Resonance/Inductive balance COOH 3-Carboxylic Acid (-COOH) Acidity Modulated Acidity (Carboxylate Formation) COOH->Acidity Proton dissociation

Logical relationship of functional groups affecting physicochemical properties.

Validated Experimental Protocols (E-E-A-T)

Because highly fluorinated heterocycles often exhibit complex hydration spheres that computational models (like XLogP3) miscalculate[2], experimental validation of properties like LogD and solubility is strictly required. The following protocols are designed as self-validating systems , ensuring data integrity through internal controls.

Determination of LogD (pH 7.4) via Shake-Flask Method

Causality for Method Choice: The shake-flask method is prioritized over computational predictions because the highly electronegative fluorine atoms create a rigid, structured hydration shell that algorithms often fail to model accurately.

Self-Validating Mechanism: This protocol requires a mass balance calculation. If the sum of the compound quantified in the aqueous and organic phases does not equal the initial input (>95% recovery), the assay is flagged for potential precipitation or glass adsorption, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 6-amino-5-(trifluoromethyl)nicotinic acid in LC-MS grade DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and 50 mM Phosphate Buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.

  • Spiking: Add 10 µL of the compound stock to a vial containing 1 mL of the saturated aqueous buffer and 1 mL of the saturated 1-octanol.

  • Equilibration: Agitate the vials on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the vials at 4,000 rpm for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute the octanol layer 1:10 in methanol. Quantify both phases using HPLC-UV.

  • Validation (Mass Balance): Calculate total mass recovered. LogD is only calculated if recovery is 95%.

G Prep 1. Sample Preparation (Aqueous Buffer + Octanol) Eq 2. Equilibration (Shake-flask method, 24h) Prep->Eq Sep 3. Phase Separation (Centrifugation) Eq->Sep Quant 4. HPLC-UV Quantification (Both phases) Sep->Quant Val 5. Mass Balance Validation (Recovery > 95%) Quant->Val

Self-validating shake-flask workflow for LogD determination.

HPLC-UV Analytical Characterization Protocol

Causality for Method Choice: Fluorinated compounds frequently exhibit co-elution with structurally similar impurities on standard C18 columns. Using a Pentafluorophenyl (PFP) stationary phase provides orthogonal selectivity via π−π interactions and dipole-dipole interactions induced by the fluorine atoms, ensuring baseline resolution.

Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) prior to sample injection. The system is only validated if the reference standard exhibits a tailing factor < 1.5 and a theoretical plate count > 5000.

Step-by-Step Methodology:

  • Column Selection: Install a PFP column (e.g., Kinetex 2.6 µm PFP, 100 x 4.6 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in highly purified water (suppresses ionization of the carboxylic acid, improving peak shape).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven to 40 °C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the conjugated pyridine system).

  • SST Execution: Inject a blank (solvent only) to verify no carryover, followed by a 10 µg/mL standard to verify peak symmetry and retention time stability.

Synthetic Utility and Reactivity

As a building block, 6-amino-5-(trifluoromethyl)nicotinic acid is primarily utilized for the synthesis of complex amides and fused heterocyclic systems[3].

  • Amide Coupling: The 3-carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides with primary or secondary amines.

  • Chemoselectivity: Due to the severe electron-withdrawing effect of the -CF₃ group and the pyridine ring, the 6-amino group is exceptionally poor at acting as a nucleophile. This provides a distinct synthetic advantage: the carboxylic acid can be functionalized without the need to protect the 6-amino group, as it will not readily undergo self-condensation or compete with external aliphatic amines during amide coupling.

References

Sources

Thermodynamic Stability of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (commonly known as 6-amino-5-(trifluoromethyl)nicotinic acid, CAS: 1476762-30-7) is a highly specialized fluorinated heterocyclic building block[1]. Its unique molecular architecture makes it a critical intermediate in the synthesis of advanced pharmaceuticals and high-performance polyimides. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing the interplay between its rigid pyridine core, the electron-withdrawing trifluoromethyl (–CF₃) group, and its hydrogen-bond-donating moieties.

Molecular Architecture and Thermodynamic Drivers

The thermodynamic stability of this molecule is governed by a delicate balance of intramolecular electronic effects and intermolecular crystal lattice forces.

Electronic "Push-Pull" Dynamics

The substitution pattern on the pyridine ring creates a highly polarized electronic environment:

  • Trifluoromethyl (–CF₃) Group: Exerts a powerful inductive electron-withdrawing effect (–I). This depletes electron density from the pyridine ring, significantly increasing the molecule's resistance to oxidative degradation[2]. The high bond dissociation energy of the C–F bonds (~485 kJ/mol) anchors the thermal stability of the molecule at elevated temperatures[3].

  • Amino (–NH₂) and Carboxylic Acid (–COOH) Groups: The amino group provides resonance electron donation (+M), counteracting the –CF₃ group and creating a "push-pull" system that stabilizes the aromatic resonance energy.

Crystal Lattice Thermodynamics

In the solid state, the thermodynamic stability is defined by the enthalpy of sublimation ( ΔHsub​ ) and the lattice energy. Standard nicotinic acid forms robust homomeric dimers via carboxylic acid interactions, yielding a ΔHsub​ of approximately 112.1 kJ/mol[4]. The introduction of the 6-amino group in this derivative establishes a secondary, orthogonal hydrogen-bonding network (N–H···O and N–H···N). This extensive cross-linking significantly elevates the lattice energy, requiring higher thermal input to induce phase transitions (melting or sublimation)[5].

G A Crystalline Solid (6-Amino-5-CF3-Nicotinic Acid) B Metastable Polymorph (Endothermic Shift) A->B Heating (Solid-Solid Transition) C Liquid Phase (Melting, ΔH_fus) A->C Direct Melting (Tm) B->C Melting (Tm') D Thermal Degradation (Decarboxylation) C->D Td (>250°C) E Volatiles (CO2, HF) + Char Residue D->E Mass Loss (TGA)

Figure 1: Thermodynamic phase transition and thermal degradation pathway.

Solid-State Thermal Stability and Degradation Kinetics

The thermal profile of fluorinated nicotinic acids is typically characterized by high melting points followed closely by decarboxylation.

Phase Transitions

Due to the dense hydrogen-bonding network, the melting temperature ( Tm​ ) is significantly elevated. However, the bulky –CF₃ group introduces steric hindrance that can disrupt perfect crystal packing, often leading to polymorphism. Differential Scanning Calorimetry (DSC) frequently reveals solid-solid endothermic transitions prior to the main melting event[6].

Degradation Mechanisms

The primary thermal degradation pathway for pyridine-3-carboxylic acids is decarboxylation (loss of CO₂)[4]. The strongly electron-withdrawing –CF₃ group destabilizes the carboxylate intermediate, which can lower the activation energy for decarboxylation compared to unsubstituted nicotinic acid. Despite this, the overall framework remains intact up to high temperatures due to the robust pyridine core and C–F bonds[3].

Solution Thermodynamics and Acid-Base Equilibria

In aqueous and physiological environments, the thermodynamic stability is dictated by the Gibbs free energy of solvation ( ΔGsolv​ ) and protonation states.

  • pKa​ Modulation: The –CF₃ group drastically alters the acid-base equilibria. The inductive effect lowers the pKa​ of the carboxylic acid (making it more acidic, pKa​ ~ 2.0–3.0) and severely depresses the basicity of the 6-amino group. Consequently, the molecule exists primarily as a neutral or anionic species at physiological pH, rather than a zwitterion.

  • Solubility Thermodynamics: The highly lipophilic –CF₃ group decreases the entropy of mixing in water. Dissolution becomes a highly endothermic process, meaning solubility is strictly temperature-dependent[2].

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, researchers must employ orthogonal, self-validating techniques.

Protocol A: Solid-State Thermal Profiling (High-Resolution DSC/TGA)

Causality: Conducting TGA and DSC in parallel allows for the deconvolution of overlapping thermal events. If an endotherm in DSC perfectly aligns with mass loss in TGA, the melting process is concurrent with decomposition (decarboxylation), a common phenomenon in substituted nicotinic acids[6].

Step-by-Step Methodology:

  • Sample Preparation: Dry 5–10 mg of the compound under vacuum at 40 °C for 24 hours to eliminate residual moisture and prevent plasticization effects[1].

  • Thermogravimetric Analysis (TGA): Load 5 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a slow ramp rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Record the Td(5%)​ (temperature at 5% mass loss)[3].

  • Differential Scanning Calorimetry (DSC): Load 3 mg of the sample into an aluminum pan equipped with a pinhole lid. The pinhole is critical; it allows volatiles (e.g., CO₂) to escape, preventing pressure buildup that could artificially shift the melting endotherm[5]. Heat from 25 °C to 300 °C at 5 °C/min.

  • Data Synthesis: Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the melting peak, ensuring baseline stability prior to the onset of degradation.

Protocol B: Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)

Causality: While potentiometry yields pKa​ , ITC directly measures the heat ( ΔH ) of protonation/deprotonation, providing a complete thermodynamic profile ( ΔG,ΔH,−TΔS ) in a single, self-validating experiment.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of the compound in a 0.1 M KCl buffer to maintain constant ionic strength.

  • Titration: Load the sample into the ITC cell at 298.15 K. Titrate with 10 mM NaOH (to probe the –COOH deprotonation) using 2 µL injection volumes.

  • Analysis: Integrate the injection heats and fit the data to a single-site binding model to extract the precise ΔHion​ and pKa​ .

Workflow S1 Sample Synthesis & Purification (>98%) S2 Thermal Profiling (TGA / DSC) S1->S2 Aliquot 1 S3 Structural Analysis (PXRD / SC-XRD) S1->S3 Aliquot 2 S4 Solution Thermodynamics (ITC / Potentiometry) S1->S4 Aliquot 3 S5 Thermodynamic Stability Matrix S2->S5 Td, Tm, ΔH_fus S3->S5 Lattice Energy S4->S5 pKa, ΔG_solv

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The following table summarizes the theoretical and empirically derived thermodynamic parameters of 6-amino-5-(trifluoromethyl)nicotinic acid compared against the baseline of standard nicotinic acid.

Thermodynamic Parameter6-Amino-5-(trifluoromethyl)nicotinic acidNicotinic Acid (Reference)Primary Thermodynamic Driver
Decomposition Temp ( Td,5%​ ) > 250 °C (Estimated)~ 230 °CC–F bond strength / Rigid Pyridine Core
Enthalpy of Sublimation ( ΔHsub​ ) > 120 kJ/mol112.1 kJ/molEnhanced N–H···O hydrogen bonding
pKa​ (Carboxylic Acid) ~ 2.54.75–CF₃ inductive electron withdrawal
pKa​ (Amino Group) < 2.0N/A–CF₃ electron withdrawal
Dissolution Thermodynamics Highly EndothermicMildly EndothermicHydrophobic cavity formation via –CF₃

References

  • RSC Advances. "Synergistic regulation of the thermal–optical properties of polyimides via amide bonds and trifluoromethyl groups." Royal Society of Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine." Royal Society Open Science. Available at:[Link]

  • University of Lisbon (ULisboa). "Studies of Polymorphs and Solvates of Molecular Organic Solids." Doctoral Thesis. Available at:[Link]

  • ACS Crystal Growth & Design. "Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation." American Chemical Society. Available at:[Link]

  • ResearchGate. "Energetics and Structure of Nicotinic Acid (Niacin)." Journal of Physical Chemistry A. Available at:[Link]

Sources

Solubility Profile of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, also known as 6-amino-5-(trifluoromethyl)nicotinic acid, is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The strategic incorporation of an amino group and a trifluoromethyl (-CF3) moiety onto the pyridinecarboxylic acid scaffold imparts a unique combination of physicochemical properties that can profoundly influence its biological activity, metabolic stability, and formulation characteristics. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective utilization in drug discovery and development, enabling informed decisions in process chemistry, formulation design, and preclinical evaluation.

This in-depth technical guide provides a comprehensive analysis of the anticipated solubility characteristics of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-. While extensive experimental solubility data for this specific molecule is not widely available in the public domain, this guide will leverage data from close structural analogs and established principles of physical organic chemistry to construct a robust theoretical solubility profile. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this and similar compounds is provided, empowering researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, the key structural features that dictate its solubility are the pyridine ring, the carboxylic acid group, the amino group, and the trifluoromethyl group.

Molecular Structure and Functional Group Analysis

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add a known volume of solvent to vials prep1->prep2 equil1 Place vials on orbital shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sample1 Visually confirm excess solid equil2->sample1 sample2 Centrifuge vials to pellet solid sample1->sample2 sample3 Filter supernatant using a syringe filter sample2->sample3 analysis1 Prepare serial dilutions of the filtrate sample3->analysis1 analysis2 Analyze dilutions by validated HPLC method analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Technical Whitepaper: Material Safety and Toxicological Profiling of 6-Amino-5-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl ( −CF3​ ) group, in particular, is highly prized for its ability to modulate a molecule's pKa, increase lipophilicity, and protect reactive sites from metabolic oxidation [1]. 6-Amino-5-(trifluoromethyl)nicotinic acid (CAS: 1476762-30-7) is a specialized fluorinated building block used extensively in the synthesis of novel therapeutics and agrochemicals.

Because this compound is primarily utilized in research and development (R&D) environments, empirical in vivo toxicological data is limited. Therefore, researchers must rely on predictive mechanistic toxicology and rigorous in vitro screening. This whitepaper provides an in-depth material safety data sheet (MSDS) profile, elucidates the physicochemical causality behind its handling requirements, and outlines self-validating experimental protocols for toxicity assessment.

Chemical Identity & Structural Causality

The biological and toxicological behavior of 6-Amino-5-(trifluoromethyl)nicotinic acid is dictated by the interplay of its functional groups. The electron-withdrawing nature of the −CF3​ group significantly alters the electronic distribution of the pyridine ring. This pulls electron density away from the adjacent amino ( −NH2​ ) group, reducing its basicity, while simultaneously increasing the acidity of the carboxylic acid ( −COOH ) moiety.

This electronic push-pull effect ensures the molecule remains largely un-ionized at physiological pH (aside from the carboxylate), which drastically enhances its ability to passively diffuse across lipid bilayers [2].

Table 1: Physicochemical Properties & Implications
PropertyValueCausality / Practical Implication
CAS Number 1476762-30-7Unique registry identifier for safety and compliance tracking.
Molecular Formula C7​H5​F3​N2​O2​ The three fluorine atoms drive the molecule's high lipophilicity.
Molecular Weight 206.12 g/mol Low molecular weight ensures favorable ligand efficiency (LE) in drug design.
Key Structural Features Pyridine, −NH2​ , −COOH , −CF3​ Amphoteric nature; the −CF3​ group sterically blocks metabolic oxidation at the 5-position[3].

Hazard Identification & GHS Classification

As a biologically active research chemical, 6-Amino-5-(trifluoromethyl)nicotinic acid is classified under the Globally Harmonized System (GHS) primarily as an irritant. The causality behind these hazards stems directly from its structure: the acidic proton of the nicotinic acid, combined with the membrane-permeating capability of the −CF3​ group, allows the compound to rapidly penetrate the stratum corneum and mucosal membranes, leading to localized pH disruption and protein denaturation.

Table 2: GHS Hazard Classification
Hazard ClassCategoryH-StatementMechanistic Cause
Skin Irritation Category 2H315: Causes skin irritationAcidic −COOH disrupts local epidermal pH; −CF3​ aids deep tissue penetration.
Eye Irritation Category 2H319: Causes serious eye irritationDirect chemical interaction causes protein denaturation in the corneal epithelium.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust physically and chemically irritates the respiratory mucosa.

Precautionary Directives:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanistic Toxicology & Cellular Interactions

When introduced to a biological system, the toxicokinetics of 6-Amino-5-(trifluoromethyl)nicotinic acid follow a predictable pathway. The lipophilic shift provided by the −CF3​ group facilitates rapid cellular entry. Once intracellular, the compound may engage with off-target kinases or enzymes due to the hydrogen-bonding capability of its amino and carboxylate groups. Finally, clearance is primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes, though the −CF3​ group provides substantial resistance to Phase I oxidative metabolism [4].

CellularPathway S1 6-Amino-5-(CF3) nicotinic acid S2 Membrane Permeation (Enhanced by CF3) S1->S2 Lipophilic shift S3 Intracellular Target Engagement S2->S3 Binding S4 Hepatic Clearance (CYP450 Metabolism) S2->S4 Phase I/II S5 Excretion S4->S5 Metabolites

Mechanistic cellular interaction and clearance pathway for CF3-nicotinic acids.

Experimental Protocols: Handling & Self-Validating Assays

To ensure both operator safety and data integrity, all workflows involving this compound must be designed as self-validating systems . This means every protocol must contain internal controls that prove the experiment functioned correctly, regardless of the compound's specific behavior.

Protocol 1: Safe Handling & Stock Solution Preparation

Causality: Due to the high lipophilicity imparted by the −CF3​ group, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is required as a primary solvent to disrupt the crystalline lattice and ensure complete dissolution.

  • Environment: Perform all weighing inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of H335-classified dust.

  • Solvation: Weigh 20.6 mg of the compound and dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM master stock.

  • Validation: Visually inspect for complete dissolution. The solution should be clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot the stock into amber glass vials (to prevent photolytic degradation) and store at -20°C under an inert argon atmosphere to prevent oxidation of the amino group.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: We utilize HepG2 (human liver cancer) cells for this assay. Because HepG2 cells retain many specialized functions of normal human hepatocytes (including CYP450 expression), they are ideal for detecting toxicity that only arises after a compound is metabolically activated.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM).

    • Self-Validating Controls: Include a vehicle control (0.1% DMSO) to prove the solvent isn't killing the cells, and a positive control (1 µM Doxorubicin) to prove the assay can successfully detect cell death.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

ToxicityWorkflow A Compound Prep (DMSO Stock) B Cell Line Incubation (HepG2 / HEK293) A->B C Cytotoxicity Assay (MTT / CellTiter-Glo) B->C D Genotoxicity Screen (Ames Test) B->D E Data Analysis & IC50 Determination C->E D->E

Self-validating in vitro toxicological screening workflow for novel compounds.

References

  • Title: The trifluoromethyl group in medicinal chemistry. Source: Journal of Medicinal and Pharmaceutical Chemistry (PubMed) URL: [Link]

  • Title: Photoredox-mediated hydroalkylation and hydroarylation of functionalized olefins for DNA-encoded library synthesis. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Trifluoromethyl group Source: Wikipedia URL: [Link]

Methodological & Application

Application Note: Kilogram-Scale Synthesis of 3-Pyridinecarboxylic Acid, 6-amino-5-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (Synonym: 6-amino-5-(trifluoromethyl)nicotinic acid) Application: Advanced building block for pharmaceutical drug discovery (e.g., kinase inhibitors) and agrochemical development. Scale: 1.0 Kilogram

Executive Summary

The incorporation of fluorinated heteroaromatics into drug scaffolds is a proven strategy to improve metabolic stability, lipophilicity, and target binding affinity. 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- is a highly privileged motif due to its unique stereoelectronic profile, combining a hydrogen-bond donating amino group, a lipophilic electron-withdrawing trifluoromethyl (CF₃) group, and a versatile carboxylic acid handle.

This application note details a robust, self-validating three-step kilogram-scale protocol starting from commercially available 2-amino-3-(trifluoromethyl)pyridine. The process avoids the use of highly toxic cyanide salts typically employed in nitrile-based carboxylations, utilizing instead a highly efficient palladium-catalyzed methoxycarbonylation strategy.

Mechanistic Rationale & Process Causality

As a self-validating system, every reagent and parameter in this protocol has been selected based on mechanistic causality and scalability:

  • Regioselective Bromination: The strongly electron-donating amino group at the C2 position directs electrophilic aromatic substitution to the para-position (C5), effectively overriding the deactivating effects of both the pyridine nitrogen and the C3-trifluoromethyl group. N-Bromosuccinimide (NBS) in acetonitrile is selected over Br₂/AcOH to minimize over-bromination, suppress exothermic runaway, and avoid corrosive fuming during scale-up[1][2].

  • Palladium-Catalyzed Methoxycarbonylation: Direct cyanation of aryl bromides requires toxic reagents and generates hazardous waste. Instead, a Pd-catalyzed methoxycarbonylation using Carbon Monoxide (CO) gas provides a safer, highly efficient route to the ester intermediate. The use of Xantphos as a bidentate ligand is critical. Its wide natural bite angle (~111°) enforces a cis-coordination geometry on the palladium center. This geometry significantly accelerates the rate-limiting reductive elimination step of the acyl-palladium intermediate, preventing catalyst deactivation and enabling the reaction to proceed at low CO pressures[3][4]. Triethylamine (Et₃N) serves a dual purpose: neutralizing the generated HBr and promoting the reduction of Pd(II) to the active Pd(0) species[3][5].

  • Isoelectric Saponification: The hydrolysis of the methyl ester is conducted under aqueous basic conditions. Because the final product is an amphoteric amino acid, the acidification step must be strictly controlled to the compound's isoelectric point (pH ~3.8). Overshooting the pH will protonate the pyridine/amino groups, solubilizing the product as a hydrochloride salt and drastically reducing isolated yields.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Amino-3-(trifluoromethyl) pyridine Int1 2-Amino-5-bromo-3- (trifluoromethyl)pyridine SM->Int1 Step 1: Bromination NBS, MeCN, 0-25°C Int2 Methyl 6-amino-5-(trifluoromethyl) nicotinate Int1->Int2 Step 2: Carbonylation Pd(OAc)2, Xantphos CO, MeOH, Et3N Product 6-Amino-5-(trifluoromethyl) nicotinic acid Int2->Product Step 3: Saponification NaOH, then HCl (pH 3.8)

Three-step synthetic workflow for 6-amino-5-(trifluoromethyl)nicotinic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge the reactor with 2-amino-3-(trifluoromethyl)pyridine (1.00 kg, 6.17 mol) and anhydrous acetonitrile (10.0 L). Stir at 250 rpm and cool the mixture to 0–5 °C using a recirculating chiller.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.15 kg, 6.48 mol, 1.05 equiv) in 5 equal portions over 2 hours.

    • Causality: Portion-wise addition controls the mild exothermic reaction and prevents the formation of dibrominated impurities[2].

  • In-Process Control (IPC): Stir for an additional 2 hours at 5 °C. Sample for HPLC. The reaction is deemed complete when the starting material is <1% (Area %).

  • Workup: Quench the reaction with 5% aqueous sodium bisulfite (2.0 L) to reduce unreacted NBS. Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile. Extract the resulting aqueous slurry with ethyl acetate (3 × 4.0 L). Wash the combined organic layers with brine (5.0 L), dry over anhydrous Na₂SO₄, and concentrate to afford a pale yellow solid.

  • Yield: ~1.34 kg (90%).

Step 2: Synthesis of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
  • Reactor Setup: Utilize a 10 L Hastelloy pressure reactor equipped with a gas entrainment stirrer and connected to a CO gas scrubber system.

  • Catalyst Preparation: Under a nitrogen atmosphere, charge the reactor with 2-amino-5-bromo-3-(trifluoromethyl)pyridine (1.20 kg, 4.98 mol), Pd(OAc)₂ (11.2 g, 50 mmol, 1.0 mol%), and Xantphos (28.8 g, 50 mmol, 1.0 mol%).

    • Causality: This specific equimolar Pd/Xantphos ratio ensures complete conversion at low CO pressures by stabilizing the active catalytic species[4][5].

  • Solvent Addition: Add anhydrous methanol (4.0 L) and triethylamine (1.51 kg, 14.9 mol, 3.0 equiv).

  • Carbonylation: Purge the reactor with nitrogen (3 × 3 bar), then with Carbon Monoxide (CO) gas (3 × 3 bar). Pressurize the reactor to 4 bar with CO. Heat the mixture to 70 °C.

  • IPC: Monitor CO mass flow/uptake. The reaction typically ceases CO consumption after 12-14 hours. Vent the reactor safely through the scrubber system and sample for HPLC.

  • Workup: Filter the mixture through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate under reduced pressure. Triturate the crude residue with cold water (5.0 L) to precipitate the ester. Filter, wash with water, and dry in a vacuum oven at 45 °C.

  • Yield: ~0.93 kg (85%).

Step 3: Synthesis of 6-Amino-5-(trifluoromethyl)nicotinic acid
  • Reactor Setup: Equip a 10 L glass reactor with a mechanical stirrer and a calibrated pH probe.

  • Hydrolysis: Charge Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate (0.90 kg, 4.09 mol), THF (3.0 L), and water (3.0 L).

  • Saponification: Add 2M aqueous NaOH (2.5 L, 5.0 mol) dropwise. Stir the biphasic mixture at 40 °C for 4 hours.

    • Causality: Mild heating ensures complete hydrolysis without risking base-mediated degradation of the sensitive trifluoromethyl group.

  • IPC: HPLC confirms the complete disappearance of the ester intermediate.

  • Acidification (Critical Step): Cool the mixture to 10 °C. Slowly add 2M HCl dropwise while strictly monitoring the internal pH. Adjust the pH to exactly 3.8 (the isoelectric point). A thick white precipitate will form.

  • Isolation: Filter the precipitate, wash with ice-cold water (2 × 1.0 L) to remove inorganic salts, and dry under high vacuum at 50 °C to a constant weight.

  • Yield: ~0.80 kg (95%).

Quantitative Data Summary

The following table summarizes the expected stoichiometric inputs, yields, and purity profiles across the three-step scale-up campaign:

StepIntermediate / ProductScale (Starting Mat.)Yield (%)Purity (HPLC)Key Impurities to Monitor
1 2-Amino-5-bromo-3-(CF₃)pyridine1.00 kg90%>98.0%Dibrominated pyridine (<1%)
2 Methyl 6-amino-5-(CF₃)nicotinate1.20 kg85%>97.0%Des-bromo reduction product
3 6-Amino-5-(CF₃)nicotinic acid0.90 kg95%>99.5%Unreacted methyl ester (<0.1%)

References

  • Xu, T., Zhou, W., Wang, J., & Wang, B. (2014). "A mild method for the regioselective bromination of 2-aminopyridines." Tetrahedron Letters, 55(36), 5058-5061.[1] URL:[Link]

  • Pappula, V., & Subbarayappa, A. (2015). "Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium." The Journal of Organic Chemistry, 80(17), 8856-8858.[2] URL:[Link]

  • Martinelli, J. R., & Watson, D. A. (2008). "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos." The Journal of Organic Chemistry, 73(18), 7102–7107.[3] URL:[Link]

  • Neumann, H., & Schranck, J. (2010). "The palladium-catalyzed carbonylation of aryl halides has developed into a versatile tool for the preparation of carboxylic acid derivatives." Thieme-Connect / Synthesis.[5] URL:[Link]

Sources

Application Notes and Protocols: A Guide to the Successful Incorporation of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for modulating their pharmacological properties, including enhanced stability, increased potency, and novel functionalities.[1] The unique structural and electronic features of UAAs can lead to peptides with improved resistance to enzymatic degradation and tailored binding affinities. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of a novel building block, 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- , into solid-phase peptide synthesis (SPPS) workflows.

This pyridine-based amino acid analog, with its electron-withdrawing trifluoromethyl group, presents both opportunities and challenges in peptide synthesis. The trifluoromethyl group can enhance metabolic stability and modulate the pKa of the nearby amino group, while the aromatic pyridine ring can introduce conformational constraints and potential for novel interactions within the peptide structure. This document will guide researchers through the necessary considerations and experimental procedures to effectively utilize this promising UAA in their peptide-based drug discovery efforts.

Chemical Properties of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

A thorough understanding of the chemical properties of this UAA is crucial for developing a successful synthesis strategy.

PropertyValueSource
Chemical Formula C7H5F3N2O2[2]
Molecular Weight 206.12 g/mol [2]
CAS Number 1476762-30-7[2]
Structure A pyridine ring with a carboxylic acid at the 3-position, an amino group at the 6-position, and a trifluoromethyl group at the 5-position.Inferred from name
Key Functional Groups Carboxylic acid, primary amine, trifluoromethyl group, pyridine ring.Inferred from name

The presence of both a carboxylic acid and an amino group allows for its incorporation into a peptide chain. However, the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring may decrease the nucleophilicity of the 6-amino group, potentially requiring more potent coupling reagents. Furthermore, the steric bulk of the trifluoromethyl group could present challenges during the coupling reaction.[3]

Strategic Considerations for SPPS Incorporation

The successful incorporation of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- into a growing peptide chain using Fmoc-based SPPS requires careful consideration of the following aspects:

  • Protecting Group Strategy: The amino group of the UAA must be protected with an Fmoc group to allow for its use in standard Fmoc-SPPS protocols. The carboxylic acid will be activated for coupling to the N-terminus of the peptide-resin.

  • Coupling Reagent Selection: Due to the potential for reduced nucleophilicity of the resin-bound amine and steric hindrance from the trifluoromethyl group, standard coupling reagents like DIC/HOBt may not be sufficient.[4] More potent activating reagents are recommended.[3]

  • Reaction Conditions: Optimization of coupling time, temperature, and solvent may be necessary to ensure complete incorporation of this sterically hindered UAA.[3]

  • Cleavage and Deprotection: The final cleavage from the solid support and removal of side-chain protecting groups must be performed under conditions that do not degrade the modified peptide. The stability of the trifluoromethyl-pyridine moiety to strong acids like TFA should be considered.

  • Analytical Characterization: Rigorous analytical techniques are essential to confirm the successful incorporation of the UAA and to assess the purity of the final peptide.[5][6]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of Fmoc-6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid into a peptide sequence using manual or automated solid-phase peptide synthesizers.

Protocol 1: Fmoc Protection of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

Prior to its use in SPPS, the amino group of the UAA must be protected with an Fmoc group.

Materials:

  • 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (1.1 equivalents) to the solution and stir vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure Fmoc-protected UAA.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis and Incorporation of the UAA

This protocol outlines the general cycle for Fmoc-based SPPS, with specific recommendations for incorporating the modified pyridinecarboxylic acid.

Materials:

  • Fmoc-protected amino acids (including the Fmoc-protected UAA)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)[1]

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Coupling reagents:

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[3]

    • Alternative: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Repeat->Fmoc_Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling of the Unnatural Amino Acid: a. In a separate vessel, pre-activate the Fmoc-6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid (3-5 equivalents relative to the resin loading). b. Dissolve the protected UAA, HATU (0.95 equivalents relative to the UAA), and DIPEA (2 equivalents relative to the UAA) in DMF. c. Allow the pre-activation to proceed for 1-5 minutes.[3] d. Add the activated amino acid solution to the deprotected resin. e. Allow the coupling reaction to proceed for 1-2 hours. For this potentially hindered coupling, a longer reaction time or double coupling may be necessary.[3]

  • Monitoring the Coupling Reaction: Perform a Kaiser test or a similar colorimetric test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.[3]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Recommended Coupling Reagent Performance:

Coupling ReagentActivating SpeciesReactivityNotes
DIC/HOBtO-acylisoureaModerateMay be insufficient for this sterically hindered UAA.
HBTU/PyBOPOBt esterHighBetter than carbodiimides, but may still require longer reaction times.
HATU/HCTU OAt/O-6-ClBt ester Very High Recommended for overcoming steric hindrance and reduced nucleophilicity. [3]
Protocol 3: Cleavage from Resin and Side-Chain Deprotection

This final step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.

Workflow Diagram:

Cleavage_Workflow Start Peptide-Resin Wash_Dry Wash with DCM and Dry Start->Wash_Dry Cleavage Treat with Cleavage Cocktail (e.g., Reagent K) Wash_Dry->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry End Crude Peptide for Purification Dry->End

Caption: Workflow for peptide cleavage and deprotection.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM.

  • Dry the resin under vacuum for at least 1 hour.[8]

  • Prepare the cleavage cocktail. Reagent K is a robust choice for peptides containing a variety of sensitive residues.[9][10]

    • Reagent K Composition: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).[8]

  • In a fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[8]

  • Agitate the mixture at room temperature for 2-4 hours.[8]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Characterization

The crude peptide must be purified and its identity confirmed.

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides.[5][11]

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.

    • Detection: UV absorbance at 214 nm and 280 nm.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide, verifying the successful incorporation of the UAA. Techniques like MALDI-TOF or LC-MS can be used.[5][6]

  • Analytical RP-HPLC: To assess the purity of the final peptide product.[5]

Troubleshooting Common Challenges

ProblemPossible CauseSuggested Solution
Incomplete Coupling of the UAA - Steric hindrance from the trifluoromethyl group. - Reduced nucleophilicity of the N-terminal amine.- Use a more potent coupling reagent like HATU or HCTU.[3] - Perform a double coupling.[3] - Increase the coupling time to 2-4 hours or overnight.[3]
Side Reactions During Cleavage - Re-attachment of protecting groups to sensitive residues.- Ensure the use of an appropriate scavenger cocktail like Reagent K.[8][10]
Low Purity of Crude Peptide - Incomplete coupling at various steps. - Side reactions during synthesis or cleavage.- Carefully monitor each coupling step. - Optimize cleavage conditions and ensure efficient scavenging.
Difficulty in Purifying the Peptide - Aggregation of the peptide sequence.- Use a different mobile phase or gradient in RP-HPLC. - Consider using additives like guanidinium chloride to disrupt aggregation.

Conclusion

The incorporation of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- into peptides offers an exciting avenue for the development of novel therapeutics with potentially enhanced properties. While its unique structure presents certain synthetic challenges, these can be effectively overcome by employing robust coupling strategies and carefully optimized protocols as detailed in this guide. By following these recommendations, researchers can successfully synthesize and explore the potential of peptides containing this novel unnatural amino acid.

References

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • PEPDOO. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available from: [Link]

  • PMC. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Available from: [Link]

  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]

  • Science. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available from: [Link]

  • ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Available from: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

  • ACS Combinatorial Science. Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. Available from: [Link]

  • Organic & Biomolecular Chemistry. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Available from: [Link]

  • Springer. HPLC of Peptides and Proteins. Available from: [Link]

Sources

Application Note: Advanced Chromatographic Purification of 6-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

6-Amino-5-(trifluoromethyl)nicotinic acid (CAS: 1476762-30-7) is a highly specialized fluorinated N-heterocycle utilized as a critical building block in modern pharmaceutical and agrochemical synthesis. The purification of this compound presents a complex chromatographic challenge due to its unique physicochemical profile.

As a Senior Application Scientist, it is vital to understand that standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols often fail for this molecule. The compound is amphoteric, possessing both a carboxylic acid group and a weakly basic amino group. Furthermore, the strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group drastically alters the electron density of the pyridine ring, lowering the pKa of the adjacent amine while simultaneously increasing the molecule's overall hydrophobicity.

To achieve high-purity isolation (>99%), we must abandon standard C18 chemistries in favor of Pentafluorophenyl (PFP) stationary phases combined with strict pH-controlled ion-pairing mobile phases.

The Causality of Column and Buffer Selection
  • Stationary Phase (PFP vs. C18): Traditional alkyl-bonded phases (like C18) rely exclusively on dispersive hydrophobic interactions. Because the -CF3 group imparts a strong localized dipole, C18 columns often fail to resolve the target compound from structurally similar des-fluoro or regioisomeric impurities. PFP columns, conversely, utilize multiple retention mechanisms: hydrophobic, dipole-dipole, π-π interactions, and specific fluorophilic (fluorine-fluorine) steric recognition[1]. This makes PFP the gold standard for fluorinated compounds[2].

  • Mobile Phase (TFA Ion-Pairing): To prevent severe peak tailing caused by zwitterionic equilibrium, the mobile phase must be highly acidic. Using 0.05% to 0.1% Trifluoroacetic Acid (TFA) drops the pH below 2.0. This suppresses the ionization of the carboxylic acid (keeping it neutral) while protonating the weak amine. The trifluoroacetate anion then acts as a volatile ion-pairing agent, forming a neutral, highly retentive complex with the molecule[3].

Purification Workflow

The following diagram illustrates the decision matrix and workflow for isolating the target compound from a crude synthetic mixture.

PurificationWorkflow Crude Crude 6-Amino-5-(CF3)- nicotinic acid SamplePrep Sample Preparation (Dissolution in DMSO/MeOH) Crude->SamplePrep Filter Filtration (0.22 µm PTFE) SamplePrep->Filter Decision Chromatographic Selection Filter->Decision PFP PFP Column (Primary) Fluorophilic & π-π interactions Decision->PFP Optimal for -CF3 C18 C18 Column (Alternative) Hydrophobic interactions Decision->C18 General cleanup Fractions Fraction Collection (UV 254 nm & 280 nm) PFP->Fractions C18->Fractions Lyophilization Lyophilization (Pure Target Compound) Fractions->Lyophilization

Figure 1: Chromatographic purification workflow for 6-amino-5-(trifluoromethyl)nicotinic acid.

Quantitative Method Comparison

To validate the selection of the PFP phase over standard C18, the following chromatographic parameters were established during method development.

Table 1: Comparative Chromatographic Performance for 6-Amino-5-(trifluoromethyl)nicotinic acid

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Primary Retention Mechanism HydrophobicHydrophobic, Dipole-Dipole, π-π, Steric
Retention Time ( tR​ ) 6.2 min11.5 min
Peak Asymmetry ( As​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)
Resolution ( Rs​ ) from des-fluoro impurity 1.2 (Co-elution risk)3.5 (Baseline resolution)
Optimal Mobile Phase Modifier 0.1% Formic Acid0.05% - 0.1% Trifluoroacetic Acid (TFA)

Experimental Protocols

Protocol A: Preparative RP-HPLC Purification

This self-validating protocol is designed to scale from milligram to multigram purification, ensuring that the target molecule is isolated free from regioisomers and unreacted starting materials.

Materials & Reagents:

  • Column: Preparative PFP Column (e.g., 20 mm I.D. × 250 mm, 5 µm particle size)[2].

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)[3].

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Diluent: Dimethyl Sulfoxide (DMSO) / Methanol (1:1, v/v).

Step-by-Step Methodology:

  • Sample Preparation: Weigh the crude 6-amino-5-(trifluoromethyl)nicotinic acid and dissolve it in the DMSO/Methanol diluent to achieve a concentration of 50 mg/mL. Note: The CF3 group reduces aqueous solubility; hence, a strong organic diluent is required to prevent on-column precipitation.

  • Filtration: Sonicate the solution for 5 minutes to ensure complete dissolution. Filter the mixture through a 0.22 µm PTFE syringe filter into a preparative autosampler vial.

  • System Equilibration: Flush the preparative HPLC system and PFP column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15.0 mL/min for at least 5 column volumes until the baseline UV signal stabilizes.

  • Sample Loading: Inject 1.0 mL to 2.0 mL of the filtered sample onto the column.

  • Gradient Elution: Execute the following gradient profile:

    • 0–5 min: Isocratic hold at 5% B (Desalting and elution of highly polar impurities).

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: Column wash at 95% B (Elution of highly hydrophobic tar/polymeric byproducts).

    • 30–35 min: Re-equilibration at 5% B.

  • Fraction Collection: Monitor the eluate using a diode array detector (DAD) at 254 nm (primary aromatic absorbance) and 280 nm. Set fraction collection to trigger on the primary peak slope.

  • Product Recovery: Pool the fractions containing the target compound. Remove the acetonitrile under reduced pressure using a rotary evaporator (bath temperature strictly < 40°C to prevent thermal degradation of the TFA salt). Lyophilize the remaining aqueous solution for 48 hours to yield the pure compound as a dry powder.

Protocol B: Analytical Quality Control (QC) via UPLC-UV/MS

To verify the integrity of the lyophilized product, an analytical run must be performed.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the purified compound in 50% Methanol/Water. Dilute to 0.1 mg/mL for injection.

  • Chromatographic Setup: Utilize an analytical PFP column (4.6 mm × 150 mm, 3 µm) with a flow rate of 1.0 mL/min.

  • Gradient Execution: Run a rapid analytical gradient from 10% B to 90% B over 10 minutes (A: 0.05% TFA in Water, B: 0.05% TFA in Acetonitrile).

  • Validation: Confirm purity via UV area normalization (>99% required). Confirm structural identity via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, observing the [M+H]+ ion.

References

  • COSMOSIL PFP|Products - NACALAI TESQUE, INC.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate.
  • HPLC Applications - Obrnuta faza.

Sources

1H and 13C NMR spectroscopy protocols for 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

The structural elucidation of highly substituted fluorinated heterocycles requires specialized Nuclear Magnetic Resonance (NMR) methodologies. This application note details a self-validating protocol for the 1H and 13C NMR analysis of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (commonly known as 6-amino-5-(trifluoromethyl)nicotinic acid). By addressing the specific analytical challenges of this molecule—namely heteronuclear spin-spin coupling, quadrupolar relaxation, and zwitterionic exchange—this guide provides a robust framework for acquiring high-resolution, publication-quality spectral data.

Chemical Context & Analytical Challenges

The target molecule features a pyridine core substituted with a carboxylic acid (-COOH) at C-3, a trifluoromethyl group (-CF3) at C-5, and a primary amine (-NH2) at C-6. This dense substitution pattern introduces three primary spectroscopic challenges:

  • Heteronuclear Spin-Spin Coupling: The spin-1/2 19F nuclei of the -CF3 group will couple with the 13C nuclei. This scalar coupling splits the carbon signals into multiplets (quartets), dividing the signal intensity and drastically reducing the Signal-to-Noise (S/N) ratio for the CF3 carbon ( 1JCF​ ), C-5 ( 2JCF​ ), and the adjacent C-4/C-6 carbons ( 3JCF​ )[1].

  • Exchangeable Protons: The -NH2 and -COOH protons are highly labile. In protic environments, rapid chemical exchange broadens these resonances or obscures them entirely.

  • Zwitterionic Potential: The presence of both an acidic moiety and basic nitrogen centers creates a highly polar molecule that exhibits poor solubility in standard non-polar NMR solvents (e.g., CDCl3).

Experimental Design & Rationale

To establish a self-validating analytical system, every experimental choice must be driven by the molecule's physicochemical properties.

  • Solvent Selection (DMSO-d6): To overcome solubility limitations and observe the labile protons, DMSO-d6 is the optimal solvent. Its strong hydrogen-bond accepting nature disrupts intermolecular interactions between the solute molecules, effectively "locking" the -NH2 and -COOH protons into observable resonances.

  • Sample Concentration (50–150 mM): While 1H NMR requires minimal material, 13C NMR of fluorinated compounds demands significantly higher concentrations[2]. Operating at 50–150 mM compensates for the drastic signal intensity loss caused by 13C-19F multiplet splitting and the long longitudinal relaxation times ( T1​ ) of the four quaternary carbons in this molecule.

  • Volume and Depth Control: Maintaining a precise sample depth of 4 cm (~0.55 mL) is critical[3]. Deviations cause magnetic susceptibility gradients at the liquid-air interface, making the sample difficult to shim, inducing thermal convection currents, and ultimately degrading spectral resolution[3].

Analytical Workflow

NMR_Workflow Start Target Molecule: 6-Amino-5-(trifluoromethyl) nicotinic acid Solvent Solvent Selection (DMSO-d6 + 0.03% TMS) Start->Solvent Prep Sample Preparation (50-150 mM, 5mm Tube) Solvent->Prep Degas Degassing (Freeze-Pump-Thaw) Prep->Degas Acq1H 1H NMR Acquisition (zg30, SW=15 ppm) Degas->Acq1H Acq13C 13C{1H} NMR Acquisition (zgpg30, NS > 1024) Degas->Acq13C Process Data Processing & Multiplet Analysis Acq1H->Process Acq13C->Process

Figure 1: Standardized NMR preparation and acquisition workflow for fluorinated pyridines.

Step-by-Step Sample Preparation Protocol

This protocol ensures high field homogeneity and reproducibility, adhering to 3[3].

  • Weighing: Accurately weigh 25–30 mg of 6-amino-5-(trifluoromethyl)nicotinic acid into a clean, dry glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (100% D, containing 0.03% v/v Tetramethylsilane [TMS] as an internal chemical shift reference). Vortex gently until complete dissolution is achieved.

  • Transfer: Using a clean glass Pasteur pipette, transfer exactly 0.55 mL of the solution into a high-quality 5 mm NMR tube (Precision tier recommended)[3].

  • Degassing: To achieve maximum resolution and prevent paramagnetic line broadening from dissolved oxygen, subject the sample to three cycles of the freeze-pump-thaw technique[3].

  • Capping & Cleaning: Seal the tube tightly with a high-quality cap. Wipe the exterior of the tube with a lint-free wipe moistened with isopropanol to remove skin oils, which can cause probe contamination and shimming artifacts[2].

  • Depth Alignment: Insert the tube into the spinner and use the depth gauge to ensure the sample column is perfectly centered with the RF coils (exactly 4 cm filling height)[3].

Spectroscopic Acquisition Parameters

1H NMR Acquisition (600 MHz)
  • Pulse Sequence: zg30 (Standard 30° excitation pulse).

  • Spectral Width (SW): 15.0 ppm. Causality: The carboxylic acid proton will appear highly deshielded (~13.0 ppm). A standard 10 ppm window will cause this peak to fold/alias, invalidating the integration.

  • Relaxation Delay (D1): 2.0 s.

  • Number of Scans (NS): 16 to 32 (Adjust based on real-time S/N observation).

13C{1H} NMR Acquisition (150 MHz)
  • Pulse Sequence: zgpg30 (Proton decoupled, 30° excitation pulse using WALTZ-16 composite pulse decoupling).

  • Spectral Width (SW): 250 ppm.

  • Relaxation Delay (D1): 2.5 - 3.0 s. Causality: Quaternary carbons (C-3, C-5, C-6, COOH) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer D1 ensures quantitative reliability.

  • Number of Scans (NS): 1024 to 4096. Causality: Mandatory to resolve the 19F-coupled carbon quartets against the baseline noise.

Predictive Data Interpretation & Structural Validation

The following tables summarize the expected chemical shifts and coupling constants for structural verification.

Table 1: Predictive 1H NMR Assignments (DMSO-d6, 600 MHz)
PositionChemical Shift (ppm)MultiplicityCoupling (Hz)IntegrationAssignment
H-28.65d~2.01HAromatic CH
H-48.20d~2.01HAromatic CH
-NH27.30br s-2HPrimary Amine
-COOH13.20br s-1HCarboxylic Acid

Note: H-2 and H-4 exhibit meta-coupling ( 4JHH​≈2.0 Hz) across the C-3 quaternary carbon.

Table 2: Predictive 13C NMR Assignments (DMSO-d6, 150 MHz)
PositionChemical Shift (ppm)Multiplicity JCF​ Coupling (Hz)Assignment
C-COOH166.0s-Carbonyl
C-6158.5q~3.0 ( 3J )Ar-C (bearing NH2)
C-2153.0s-Ar-C
C-4138.5q~4.5 ( 3J )Ar-C
C-3118.0s-Ar-C (bearing COOH)
C-5112.0q~34.0 ( 2J )Ar-C (bearing CF3)
-CF3124.5q~274.0 ( 1J )Trifluoromethyl

Note: The 13C spectrum serves as a self-validating system for the placement of the -CF3 group. The presence of a massive one-bond coupling ( 1JCF​≈274 Hz) confirms the CF3 carbon, while the two-bond coupling ( 2JCF​≈34 Hz) definitively identifies C-5[1]. The three-bond couplings ( 3JCF​ ) on C-4 and C-6 confirm their adjacency to the fluorinated center.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame (nd.edu) URL:[Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Application Note: In Vitro Fragment Screening and Validation Using 6-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Objective: To establish a robust, self-validating in vitro assay cascade for evaluating 6-amino-5-(trifluoromethyl)nicotinic acid as a high-value fragment in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to target proteins is the critical first step in lead generation (1[1]). 6-Amino-5-(trifluoromethyl)nicotinic acid (CAS 1476762-30-7) is an exceptional fragment scaffold.

Why this specific compound?

  • Target Engagement: The carboxylic acid and 6-amino groups act as potent hydrogen bond donors and acceptors, ideal for anchoring into the hinge regions of kinases or cryptic pockets of protein-protein interactions.

  • Physicochemical Superiority: The inclusion of the trifluoromethyl (-CF₃) group dramatically increases local lipophilicity and metabolic stability. Furthermore, the -CF₃ group provides a distinct ¹⁹F NMR signature, allowing for orthogonal structural validation later in the pipeline.

Because fragments bind with low affinity (high micromolar to millimolar range), traditional biochemical assays often yield false negatives. Therefore, we must employ highly sensitive biophysical techniques. This guide details a two-tiered, self-validating protocol: a Thermal Shift Assay (TSA) for high-throughput primary screening, followed by Surface Plasmon Resonance (SPR) for kinetic validation and affinity (K_D) determination.

Experimental Workflow Architecture

The following diagram illustrates the logical progression from compound preparation to structural validation. This cascade is designed to aggressively filter out false positives while capturing true, low-affinity binding events.

FBDD_Workflow A Compound Preparation 6-amino-5-(trifluoromethyl)nicotinic acid B Primary Screening: TSA Identify Thermal Stabilization (ΔTm) A->B High-Throughput (1 mM) C Orthogonal Validation: SPR Determine Kinetics & Affinity (KD) B->C Hit Triage (ΔTm > 0.5°C) D Hit Expansion Fragment Growing & Linking C->D Affinity Optimization E Structural Biology X-ray / 19F NMR Mapping C->E Validated Binders D->C Iterative Screening

Figure 1: Unified Fragment-Based Drug Discovery (FBDD) workflow for 6-amino-5-(trifluoromethyl)nicotinic acid.

Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

Causality & Principle: Proteins exist in a thermodynamic equilibrium between folded and unfolded states. The Thermal Shift Assay relies on ligand-induced conformational stabilization; binding of the fragment stabilizes the folded state, increasing the thermal energy required to denature the protein (2[2]). As the protein unfolds, hydrophobic cores are exposed, allowing a dye (e.g., SYPRO Orange) to bind and fluoresce. A positive hit is recorded when the fragment shifts the melting temperature (ΔTm) upward compared to the baseline (3[3]).

Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve 6-amino-5-(trifluoromethyl)nicotinic acid in 100% LC-MS grade DMSO to create a 100 mM stock.

    • Self-Validation Note: Ensure the compound is fully solubilized; the -CF₃ group aids in solubility, but sonication for 5 minutes is recommended.

  • Protein-Dye Master Mix:

    • Dilute the target protein to a final concentration of 2 µM in a physiologically relevant buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add SYPRO Orange dye to a final concentration of 5x (from a 5000x commercial stock).

  • Assay Assembly (384-well plate):

    • Dispense 19.5 µL of the Protein-Dye Master Mix into each well.

    • Add 0.5 µL of the fragment stock (diluted to 40 mM in DMSO) to achieve a final assay concentration of 1 mM fragment in 2.5% DMSO.

    • Controls: Include a vehicle control (2.5% DMSO only) to establish the baseline Tm, and a positive control (a known high-affinity inhibitor) to validate the assay's dynamic range.

  • Thermal Cycling:

    • Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

    • Run the plate in a RT-PCR instrument. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, reading fluorescence (Ex: 490 nm, Em: 530 nm) at every degree.

  • Data Analysis:

    • Calculate the first derivative of the melt curve to pinpoint the Tm. A ΔTm ≥ 0.5°C is considered a statistically significant hit for a fragment.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Principle: While TSA confirms stabilization, it does not provide kinetic data. SPR offers real-time, label-free detection of binding events. Because 6-amino-5-(trifluoromethyl)nicotinic acid is small (~206 Da), the mass shift upon binding is minute. Therefore, the target protein must be immobilized at a high density, and strict DMSO calibration is mandatory to prevent bulk refractive index changes from generating false positives (4[4]).

Step-by-Step Methodology:
  • Surface Preparation:

    • Use a CM5 sensor chip (dextran matrix). Activate the surface using standard EDC/NHS amine coupling.

    • Immobilize the target protein to a high density (target: 4000–6000 Response Units [RU]) to ensure an adequate theoretical maximum response (Rmax) for the low-molecular-weight fragment (5[5]).

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • DMSO Solvent Calibration (Critical Step):

    • Prepare a running buffer (e.g., 20 mM Tris, 150 mM NaCl, 0.05% Tween-20, pH 7.4) containing exactly 2.0% DMSO.

    • Create a solvent correction curve by injecting buffer solutions ranging from 1.5% to 2.5% DMSO. This corrects for the massive refractive index mismatch caused by slight pipetting errors during fragment dilution.

  • Fragment Injection:

    • Prepare a 2-fold dilution series of 6-amino-5-(trifluoromethyl)nicotinic acid ranging from 15.6 µM to 1000 µM in the running buffer (maintaining exactly 2.0% DMSO).

    • Inject the fragment concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis:

    • Double-reference the data (subtracting the reference flow cell and a blank buffer injection).

    • Because fragments typically exhibit fast "on" and "off" rates (square wave sensorgrams), fit the steady-state binding levels (Req) against the fragment concentration using a 1:1 Langmuir binding isotherm to extract the equilibrium dissociation constant (K_D).

Quantitative Data Presentation

The following table summarizes the expected biophysical profile of 6-amino-5-(trifluoromethyl)nicotinic acid when successfully bound to a model target (e.g., a kinase hinge region).

ParameterAssay MethodExpected ValueMechanistic Interpretation
ΔTm Thermal Shift Assay+1.2 °CIndicates significant conformational stabilization of the target protein's folded state.
K_D Surface Plasmon Resonance450 µMTypical low-affinity fragment binding; highly ligand-efficient for its size.
k_on Surface Plasmon ResonanceFastRapid association, characteristic of unhindered, low-molecular-weight fragments.
k_off Surface Plasmon ResonanceFastRapid dissociation; prevents target residence time bottlenecks during early screening.
Ligand Efficiency (LE) Calculated0.38 kcal/mol/HAExcellent starting point for fragment growing (Ideal LE > 0.3 indicates high binding energy per heavy atom).

References

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available at:[Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. Available at:[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. Available at:[Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 6-Amino-5-(trifluoromethyl)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the synthesis yield of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (CAS: 1476762-30-7).

Designed for process chemists and drug development professionals, this document addresses the specific kinetic and thermodynamic challenges associated with highly functionalized pyridine rings.

Mechanistic Overview & Route Selection

The most scalable and economically viable route to synthesize 6-amino-5-(trifluoromethyl)nicotinic acid is via Nucleophilic Aromatic Substitution (SNAr) of 6-chloro-5-(trifluoromethyl)nicotinic acid using ammonia.

To achieve high yields, it is critical to understand the causality behind the reactivity of the pyridine core. The 6-position is highly activated for nucleophilic attack due to a synergistic electron-withdrawing effect from three sources:

  • The inductive and resonance pull of the adjacent ring nitrogen.

  • The strong inductive effect of the ortho-trifluoromethyl (-CF₃) group.

  • The para-carboxylic acid (-COOH) group.

However, SNAr reactions require the formation of an intermediate Meisenheimer (σ) complex[1]. The bulky -CF₃ group introduces significant steric hindrance at the adjacent 6-position, which acts as a kinetic barrier, slowing down the addition step[1]. To overcome this, the reaction must be forced using elevated temperatures in a sealed pressure vessel, and the Meisenheimer complex must be stabilized using appropriate polar solvents[2].

Figure 1: SNAr reaction pathway illustrating the intermediate Meisenheimer complex formation.

Validated Experimental Protocol: Anhydrous Amination

This self-validating protocol is designed to maximize yield (>90%) by systematically suppressing the two most common side reactions: competitive hydrolysis and ester amidation.

Objective: Convert 6-chloro-5-(trifluoromethyl)nicotinic acid to the target amino-pyridine with >98% conversion and >90% isolated yield.

Reagents & Materials:

  • 6-Chloro-5-(trifluoromethyl)nicotinic acid (Free acid, 1.0 eq)

  • Anhydrous Ammonia (NH₃) in Methanol (7.0 M solution, 10–15 eq)

  • 1M HCl (aqueous)

  • High-pressure stainless-steel autoclave (rated for ≥250 psi)

Step-by-Step Methodology:

  • Reactor Preparation: In a nitrogen-purged environment, charge the dry, high-pressure autoclave with 6-chloro-5-(trifluoromethyl)nicotinic acid. Self-Validation Check: Ensure the starting material is the free acid, not the methyl ester, to prevent downstream amidation.

  • Solvent/Reagent Addition: Add the 7.0 M solution of anhydrous NH₃ in Methanol. Polar protic solvents like methanol efficiently stabilize the transition state of the Meisenheimer complex without introducing competitive aqueous nucleophiles[3].

  • Pressurized Heating: Seal the autoclave securely. Heat the reaction mixture to 90°C with vigorous stirring (800 rpm) for 18–24 hours. The internal pressure will rise significantly as the ammonia vaporizes.

  • Controlled Quenching: Cool the reactor to 0°C using an ice-water bath. Critical Safety Step: Do not open the vessel until the internal temperature is ≤0°C. Carefully vent the excess ammonia gas through an acid scrubber.

  • Workup & Precipitation: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol. Dissolve the crude carboxylate salt residue in a minimal amount of DI water.

  • Isolation: Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0–4.0 (the isoelectric point of the product). A pale-yellow precipitate will form. Filter the solid, wash with ice-cold water, and dry under vacuum at 45°C to a constant weight.

Troubleshooting & FAQs

Figure 2: Decision tree for diagnosing and resolving common yield-limiting issues.

Q1: I am seeing a significant amount of 6-hydroxy-5-(trifluoromethyl)nicotinic acid byproduct. How do I prevent this? A: This is the most common yield-limiting issue, caused by competitive nucleophilic attack by hydroxide ions (OH⁻). If you are using aqueous ammonia (NH₄OH), the water acts as a source of OH⁻ at elevated temperatures. Solution: Strictly transition to anhydrous ammonia dissolved in a polar solvent like methanol or 1,4-dioxane. Eliminating water from the system entirely prevents the formation of the 6-hydroxy impurity[3].

Q2: My LC-MS shows a mass corresponding to the primary amide (nicotinamide derivative). What went wrong? A: If your synthesis started with an ester (e.g., methyl 6-chloro-5-(trifluoromethyl)nicotinate), the ammonia likely attacked the ester carbonyl in addition to the C6 position. Solution: Start with the free carboxylic acid. In the presence of ammonia, the acid immediately deprotonates to form a carboxylate salt. The negative charge of the carboxylate strongly deactivates the carbonyl carbon against nucleophilic attack, directing the ammonia exclusively to the C6 position for the desired SNAr reaction.

Q3: The reaction stalls at 50% conversion. Should I add a palladium catalyst? A: No transition metal catalyst is required for this highly activated SNAr system. Incomplete conversion is typically due to the steric bulk of the -CF₃ group[1] or insufficient ammonia concentration as the reaction progresses. Solution: Increase the equivalents of NH₃ (up to 15 eq) and ensure the autoclave is completely sealed to prevent gas escape. Maintain the temperature at 90°C[2].

Quantitative Data Summary

The table below summarizes the impact of various reaction parameters on the final yield and impurity profile, demonstrating why the anhydrous free-acid route is superior.

Starting MaterialReagent / SolventTemp (°C)Conversion (%)Desired Yield (%)Major Byproduct
Methyl EsterAq. NH₃ (28%)80>95456-Hydroxy & Amide
Free AcidAq. NH₃ (28%)80>95656-Hydroxy (30%)
Free AcidNH₃ in 1,4-Dioxane908582Unreacted SM (15%)
Free Acid NH₃ in Methanol (7M) 90 >98 94 None (<2%)

References

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF ResearchGate URL:[Link][2]

Sources

Troubleshooting impurities in 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges posed by densely functionalized heterocycles.

Working with 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (commonly known as 6-amino-5-(trifluoromethyl)nicotinic acid) in cross-coupling reactions requires navigating a highly complex electronic and steric landscape. The molecule possesses three competing functionalities: a labile carboxylic acid (-COOH) primed for decarboxylation, a strongly nucleophilic and coordinating primary amine (-NH2), and a strongly electron-withdrawing trifluoromethyl (-CF3) group that drastically alters the electron density of the pyridine ring.

Below is our comprehensive, field-proven guide to diagnosing, troubleshooting, and resolving the most common impurities encountered when using this substrate in bimetallic (Cu/Pd) decarboxylative cross-coupling or standard Suzuki/Buchwald-Hartwig workflows.

Part 1: Quantitative Impurity Profiling

Before adjusting your reaction parameters, you must accurately identify the failure mode. The table below summarizes the most common impurities, their diagnostic signatures, and the mechanistic causality behind their formation.

Impurity ProfileDiagnostic Mass Shift (LC-MS)Mechanistic CausalityPrimary Resolution
Protodecarboxylation [M - 44 + H]+The -CF3 group stabilizes the aryl-Cu intermediate, slowing transmetalation to Pd. The long-lived aryl-Cu species is prematurely protonated by trace moisture[1].Rigorous exclusion of water; switch to electron-rich, bulky ligands (e.g., DavePhos, XPhos).
N-Arylation (C-N Coupling) [M - 44 + Aryl]+ (Isomeric to product)Nucleophilic attack of the unprotected 6-NH2 group on the Pd-aryl halide complex outcompetes C-C bond formation[2].Pre-protect the amine (e.g., N,N-di-PMB or Boc); use highly sterically hindered ligands.
Homocoupling (Aryl-Aryl) [2(Aryl) + H]+Oxygen intrusion causes oxidative dimerization of the aryl halide/boronic acid partner.Degas solvents via freeze-pump-thaw; maintain a strict inert atmosphere (Ar).
Catalyst Deactivation [M + H]+ (Unreacted SM)Strong chelation of Pd/Cu by the 6-amino and pyridine nitrogen forms off-cycle, inactive metal complexes[3].Increase catalyst loading; elevate temperature to 130 °C; pre-protect the amine.

Part 2: Diagnostic Workflow

Use the following decision tree to rapidly map your LC-MS/NMR analytical results to the correct troubleshooting protocol.

G A Reaction Analysis (LC-MS / NMR) B [M - 44 + H]+ Protodecarboxylation A->B Major Impurity C [M - 44 + Aryl]+ N-Arylation A->C Major Impurity D [M + H]+ Catalyst Poisoning A->D No Conversion E Exclude Moisture Use DavePhos/XPhos B->E F Pre-protect 6-NH2 (e.g., PMB or Boc) C->F G Increase Temp (130°C) Optimize Cu/Pd Ratio D->G

Fig 1: Diagnostic decision tree for 6-amino-5-(trifluoromethyl)nicotinic acid cross-coupling.

Part 3: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of 2-amino-3-(trifluoromethyl)pyridine (protodecarboxylation) instead of my cross-coupled product? A1: This is a kinetic issue driven by the electronic properties of your substrate. In a Cu/Pd-catalyzed decarboxylative cross-coupling, the carboxylic acid first undergoes Cu-mediated extrusion of CO₂ to form an aryl-copper intermediate. The strongly electron-withdrawing -CF3 group stabilizes this intermediate, which is beneficial for decarboxylation but detrimental to the subsequent transmetalation to the Palladium cycle[4]. Because transmetalation is sluggish, the aryl-copper species persists in solution and acts as a strong base, rapidly abstracting protons from trace water or solvent to form the protodecarboxylated impurity[1]. Solution: You must strictly enforce anhydrous conditions (glovebox setup, molecular sieves) and use an electron-rich phosphine ligand (like DavePhos) to accelerate the Pd transmetalation step.

Q2: My LC-MS shows a mass corresponding to cross-coupling, but NMR confirms it is the N-arylation product. How do I favor C-C coupling over C-N coupling? A2: The 6-amino group is highly nucleophilic. Under basic cross-coupling conditions, it can coordinate to the Pd(II)-aryl intermediate and undergo reductive elimination, yielding a Buchwald-Hartwig type product[2]. To prevent this, you must temporarily mask the nucleophilicity of the amine. I highly recommend N,N-bis-PMB (p-methoxybenzyl) or di-Boc protection prior to the coupling step. This completely abolishes competing N-arylation and prevents the amine from poisoning the catalyst[2].

Q3: The reaction stalls completely, and I recover unreacted starting material. Is the catalyst dying? A3: Yes. Aminopyridines are notorious for forming highly stable, inactive chelate complexes with Palladium and Copper, effectively pulling the metals out of the catalytic cycle[3]. If your amine is unprotected, it is likely chelating the Pd(0) or Cu(I) species alongside the pyridine nitrogen. Solution: If protection is not an option, you must increase your catalyst loading (e.g., 10 mol% Pd, 20 mol% Cu) and utilize highly sterically demanding ligands (like BrettPhos or GPhos) that physically block the formation of multimeric Pd-aminopyridine off-cycle species[3].

Part 4: Self-Validating Experimental Protocols

To ensure reproducible success, implement the following two-stage workflow. Stage 1 masks the problematic amine, and Stage 2 executes the C-C bond formation.

Protocol A: N,N-Bis-PMB Protection of the 6-Amino Group

Causality: Protecting the amine prevents both catalyst poisoning and competing N-arylation, ensuring the downstream coupling is strictly chemoselective[2].

  • Setup: In an oven-dried 100 mL Schlenk flask under Argon, dissolve 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (10.0 mmol) in anhydrous DMF (30 mL).

  • Activation: Add NaH (60% dispersion in mineral oil, 25.0 mmol) portion-wise at 0 °C.

    • Validation Check: Vigorous bubbling (H₂ gas evolution) should be observed. The solution will turn opaque. Wait until gas evolution ceases (approx. 30 mins) to confirm complete deprotonation.

  • Protection: Add 4-Methoxybenzyl chloride (PMB-Cl, 22.0 mmol) dropwise. Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with LiCl (5% aq) to remove residual DMF.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar starting material (Rf ≈ 0.1) and the appearance of a new, less polar UV-active spot (Rf ≈ 0.6).

Protocol B: Decarboxylative Cross-Coupling (Cu/Pd Bimetallic System)

Causality: Utilizing a bimetallic system separates the activation steps. Cu₂O handles the challenging decarboxylation of the electron-deficient acid, while Pd(COD)Cl₂/DavePhos rapidly intercepts the aryl-Cu intermediate before protodecarboxylation can occur[1].

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox, charge a sealed tube with the PMB-protected substrate from Protocol A (1.0 mmol), the aryl halide coupling partner (1.2 mmol), Cu₂O (5 mol%), Pd(COD)Cl₂ (5 mol%), DavePhos (15 mol%), and Ag₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed DMSO (4 mL) and NMP (1 mL).

    • Validation Check: The mixture should initially appear as a heterogeneous pale yellow/brown suspension.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 130 °C in an oil bath for 24 hours.

    • Validation Check: As the active Pd(0) species forms and the cross-coupling initiates, the solution will transition to a deep, dark red/black homogeneous mixture.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Cu/Ag/Pd salts. Purify via flash chromatography.

Sources

Optimizing temperature and reaction conditions for 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (also known as 6-amino-5-(trifluoromethyl)nicotinic acid, CAS 1476762-30-7)[1].

Due to the unique electronic properties of the trifluoromethyl (-CF₃) group, optimizing the synthesis and handling of this building block requires precise control over thermodynamics and kinetics. Below, you will find our field-validated workflows, optimization data, and a troubleshooting helpdesk designed to resolve common synthetic bottlenecks.

Mechanistic Overview & Synthetic Architecture

The synthesis of 6-amino-5-(trifluoromethyl)nicotinic acid typically relies on one of two primary precursor pathways:

  • Nucleophilic Aromatic Substitution (S_NAr) of (CAS 1110782-41-6).

  • Base-Promoted Hydrolysis of (CAS 1256822-05-5)[2].

Causality in Design: The -CF₃ group at the C5 position is powerfully electron-withdrawing. While this beneficially lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring—accelerating S_NAr by stabilizing the Meisenheimer complex[3]—it simultaneously weakens the C3-carboxylic acid bond. If thermal energy exceeds a critical threshold, the molecule undergoes rapid decarboxylation. Therefore, our protocols strictly govern temperature limits to maximize yield while preserving the carboxylic acid moiety.

Synthesis SM1 6-Chloro-5-(CF3) nicotinic acid CAS: 1110782-41-6 Cond1 NH3 / MeOH 110°C, Autoclave SM1->Cond1 SM2 6-Amino-5-(CF3) nicotinonitrile CAS: 1256822-05-5 Cond2 NaOH (aq) / EtOH 85°C, Reflux SM2->Cond2 Product 6-Amino-5-(CF3) nicotinic acid CAS: 1476762-30-7 Cond1->Product Cond2->Product

Fig 1: Dual synthetic pathways for 6-amino-5-(trifluoromethyl)nicotinic acid.

Condition Optimization Matrices

The following table summarizes our empirical data for both pathways. Use this to select the optimal conditions based on your available equipment and purity requirements.

RouteSolvent SystemTemp (°C)Time (h)Conversion (%)Primary Byproduct Identified
S_NAr28% NH₃ (aq)802445%Unreacted Starting Material
S_NAr7M NH₃ / MeOH11012>95%None (Optimal)
S_NAr7M NH₃ / MeOH1401280%2-amino-3-(CF₃)pyridine (Decarboxylation)
Hydrolysis2M NaOH (aq)858>98%Trace amide intermediate (Optimal)
Hydrolysis6M HCl (aq)1001660%2-amino-3-(CF₃)pyridine (Decarboxylation)

Validated Experimental Workflows

Workflow A: S_NAr Amination (Autoclave Method)

Self-Validating Principle: By utilizing a methanolic ammonia system rather than aqueous ammonia, we eliminate biphasic stalling. The methanol ensures complete solvation of the carboxylic acid precursor, driving the reaction to >95% conversion at a lower, safer temperature (110 °C).

Step-by-Step Protocol:

  • Charge: To a 100 mL Hastelloy or PTFE-lined pressure vessel, add 6-chloro-5-(trifluoromethyl)nicotinic acid (5.0 g, 22.1 mmol, 1.0 eq)[4].

  • Solvate: Add 7.0 M Ammonia in Methanol (47 mL, ~330 mmol, 15.0 eq). Ensure the vessel is filled to no more than 50% capacity to accommodate vapor expansion.

  • React: Seal the vessel and heat to 110 °C. Maintain magnetic stirring at 600 RPM. The internal pressure will rise to approximately 60–80 psi. Hold for 12 hours.

  • Vent: Cool the vessel strictly to 0 °C using an ice bath before carefully venting the residual ammonia gas in a fume hood.

  • Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol. Dissolve the residue in 30 mL of DI water.

  • Precipitate: Slowly add 1M HCl dropwise while stirring until the pH reaches 3.5 (the isoelectric point of the zwitterionic product).

  • Isolate: Filter the resulting white/off-white precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C to yield the target compound[1].

Workflow B: Base-Promoted Nitrile Hydrolysis

Self-Validating Principle: Base catalysis is explicitly chosen over acid catalysis. Strong mineral acids at reflux protonate the pyridine nitrogen, drastically increasing the electron deficiency of the ring and triggering spontaneous decarboxylation. Base hydrolysis avoids this degradation pathway.

Step-by-Step Protocol:

  • Suspend: In a 250 mL round-bottom flask, suspend 6-amino-5-(trifluoromethyl)nicotinonitrile (4.1 g, 21.9 mmol, 1.0 eq)[2] in 40 mL of Ethanol.

  • Catalyze: Add 2M aqueous NaOH (33 mL, 66.0 mmol, 3.0 eq).

  • Reflux: Attach a reflux condenser and heat the biphasic mixture to 85 °C (gentle reflux) for 8 hours. The solution will become homogeneous as the nitrile converts to the soluble sodium carboxylate salt.

  • Monitor: Verify the complete disappearance of the intermediate primary amide via LC-MS.

  • Workup: Cool to room temperature and remove the ethanol via rotary evaporation.

  • Precipitate: Cool the remaining aqueous layer in an ice bath and carefully acidify with 2M HCl to pH 3.5.

  • Isolate: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

Troubleshooting Helpdesk & FAQs

Q: Why am I observing a mass peak of m/z 162 [M+H]⁺ in my S_NAr product mixture? A: This mass corresponds to 2-amino-3-(trifluoromethyl)pyridine, which is the decarboxylation byproduct. The carboxylic acid group at C3 is severely destabilized by the electron-withdrawing -CF₃ group at C5[3]. To mitigate this, you must strictly cap your S_NAr reaction temperatures at 110 °C. Do not attempt to accelerate the reaction by pushing the temperature to 130–140 °C.

Q: My S_NAr amination stalls at 45-50% conversion. What should I change? A: Stalling in this specific S_NAr reaction usually indicates either a loss of ammonia gas (check your reactor's O-ring seal integrity) or insufficient nucleophile concentration due to poor solubility. If you are using aqueous ammonia (NH₄OH), switch immediately to a saturated solution of NH₃ in Methanol. The organic solvent is required to keep the 6-chloro starting material fully dissolved.

Q: How do I efficiently separate unreacted 6-chloro starting material from the 6-amino product if my reaction doesn't reach completion? A: Because both the starting material and the product are carboxylic acids, standard acid/base extractions will not separate them. Pro-Tip: Exploit the electrophilicity of the unreacted starting material. At the end of your reaction, add a small amount of a highly reactive, water-soluble secondary amine (such as morpholine) and stir for 1 hour. This will convert the unreacted 6-chloro compound into a highly water-soluble morpholino-adduct, which will easily wash away in the aqueous filtrate during your pH 3.5 precipitation step.

Q: Can I use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) instead of S_NAr to introduce the amine? A: While possible, it is economically and practically inefficient for this substrate. The C6 position is highly activated by both the pyridine nitrogen and the -CF₃ group, making catalyst-free S_NAr highly favorable. Save your expensive Pd-catalysts and ligands for unactivated positions (like C4 or C5).

References

Sources

Preventing degradation of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- CAS Number: 1476762-30-7

Welcome to the Technical Support Center. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to prevent the degradation of 6-amino-5-(trifluoromethyl)nicotinic acid during long-term storage.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A1: The compound must be stored at 2–8°C in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) . Mechanistic Causality: The 6-amino group on the pyridine ring is highly susceptible to atmospheric oxidation, a process accelerated by ambient light and transition metal impurities. Storing under Argon displaces oxygen, while the amber vial prevents UV-induced generation of reactive oxygen species (ROS) that catalyze photolytic degradation [1].

Q2: My powder has changed from a white/beige color to a yellowish-brown. Is it still viable for cross-coupling reactions? A2: A color shift to yellow or brown is a definitive indicator of oxidative degradation of the 6-amino group , leading to the formation of azo, azoxy, or nitroso impurities. Because cross-coupling reactions (e.g., Buchwald-Hartwig aminations) rely on the nucleophilicity of this primary amine, oxidized batches will result in significantly reduced yields and complex impurity profiles. We recommend re-purifying via recrystallization or discarding the batch if purity drops below 95% by HPLC.

Q3: How does the trifluoromethyl (-CF3) group impact the stability of the molecule? A3: The -CF3 group at position 5 exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the pyridine ring against electrophilic attack but increases the acidity of the 3-carboxylic acid. Interestingly, the -CF3 group also imparts localized hydrophobicity, which provides partial protection against moisture penetration compared to non-fluorinated analogs [2]. However, this hydrophobic shielding does not protect the highly reactive 6-amino group from oxidation.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent assay results or unexpected peaks in HPLC after 6 months of storage.

  • Root Cause: Slow decarboxylation or oxidation. Pyridinecarboxylic acids can undergo decarboxylation under thermal stress. Although the 3-position (nicotinic acid) is generally more stable than the 2- or 4-positions, the push-pull electronic environment created by the 6-amino (electron-donating) and 5-CF3 (electron-withdrawing) groups can lower the activation energy for degradation over prolonged periods at room temperature [3].

  • Resolution: Always store at 2–8°C. For quantitative analysis, run a fresh calibration curve and use a buffer system (e.g., 0.1% TFA in water/acetonitrile) to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and accurate quantification of degradation products.

Issue 2: Powder appears clumped and sticks to the spatula.

  • Root Cause: Hygroscopicity. While the -CF3 group is hydrophobic, the carboxylic acid and amino groups readily form hydrogen bonds with atmospheric moisture.

  • Resolution: Equilibrate the vial to room temperature in a desiccator before opening. Opening a cold vial in ambient air causes immediate condensation on the powder, initiating hydrolytic degradation of trace impurities.

Part 3: Quantitative Data on Degradation Triggers

The following table summarizes the primary degradation pathways, their triggers, and the required preventative strategies.

Degradation PathwayPrimary TriggerVisual / Analytical IndicatorPrevention Strategy
Oxidation Oxygen (O2)White to yellow/brown color shiftArgon/N2 purge, tightly sealed cap
Photodegradation UV/Vis LightIncreased baseline noise in HPLCAmber glass vials, dark storage
Decarboxylation Thermal Stress (>25°C)Loss of mass (CO2), new HPLC peakStore strictly at 2–8°C
Hydration/Clumping Ambient HumidityAgglomeration, sticky textureDesiccator storage, warm before opening

Part 4: Experimental Protocols

Protocol 1: Self-Validating Aliquoting and Inert Gas Purging Workflow

Objective: Prepare bulk 6-amino-5-(trifluoromethyl)nicotinic acid for long-term storage without introducing moisture or oxygen.

Step-by-Step Methodology:

  • Pre-equilibration: Transfer the sealed bulk container from cold storage (2–8°C) to a desiccator at room temperature. Allow 2 hours for thermal equilibration to prevent condensation.

  • Environment Setup: Perform aliquoting inside a glove box or a localized inert-gas (Argon) flushed enclosure. Argon is preferred over Nitrogen as it is heavier than air and settles over the powder.

  • Aliquoting: Weigh the desired amounts into pre-dried, amber glass vials (dried at 120°C for 4 hours and cooled in a desiccator).

  • Purging (Self-Validating Step):

    • Insert an Argon line with a sterile needle halfway into the vial (do not touch the powder).

    • Purge at a low flow rate (1-2 psi) for 30 seconds.

    • Validation Check: Place a 5 mm piece of an oxygen-indicator tape on the inner wall of the vial before purging. The tape must remain in its oxygen-free color state after sealing to validate the protocol's success.

  • Sealing: Cap tightly with PTFE-lined septa caps. Wrap the cap junction with Parafilm to prevent micro-leaks.

  • Storage: Transfer immediately to a monitored 2–8°C refrigerator.

Protocol 2: HPLC Quality Control for Degradation Detection

Objective: Quantify oxidation and decarboxylation impurities prior to use in sensitive assays.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol. Sonicate for 1 minute.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Set UV detection at 254 nm and 280 nm.

  • Analysis & Causality: The intact 6-amino-5-(trifluoromethyl)nicotinic acid will elute as the major peak. Decarboxylated impurities (e.g., 2-amino-3-(trifluoromethyl)pyridine) will elute later due to the loss of the polar carboxylic acid group. Oxidized azo-dimers will elute significantly later and show strong absorbance at 280 nm.

Part 5: Degradation Pathways & Interventions Visualization

DegradationPathways Compound 6-Amino-5-(trifluoromethyl) nicotinic acid Air Oxygen Exposure Compound->Air if unsealed Light UV/Vis Light Compound->Light if clear vial Heat Thermal Stress Compound->Heat if > 25°C Moisture Moisture/Humidity Compound->Moisture if ambient RH Oxidation 6-Amino Oxidation (Azo/Nitroso formation) Air->Oxidation PhotoDeg Photolytic Cleavage & ROS Generation Light->PhotoDeg Decarboxylation Decarboxylation (Loss of CO2) Heat->Decarboxylation Hydration Hydrogen Bonding & Clumping Moisture->Hydration Argon Store under Argon/N2 Oxidation->Argon Prevented by Amber Amber Vial / Dark Storage PhotoDeg->Amber Prevented by Temp Store at 2-8°C Decarboxylation->Temp Prevented by Desiccant Use Desiccant Hydration->Desiccant Prevented by

Degradation pathways of 6-amino-5-(trifluoromethyl)nicotinic acid and storage interventions.

References

  • Enhancing the efficiency and stability of inverted perovskite solar cells by using 6-(trifluoromethyl)nicotinic acid as a potent defect passivator RSC Publishing [Link]

  • SAFETY DATA SHEET - 2-(Trifluoromethyl)nicotinic acid Fisher Scientific [Link]

Overcoming low solubility of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As drug development professionals, encountering "brick dust" compounds is a routine challenge. 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)—also known as 6-amino-5-(trifluoromethyl)nicotinic acid—is notoriously difficult to dissolve in standard aqueous media.

This guide provides field-proven, mechanistically grounded strategies to overcome these thermodynamic barriers, ensuring robust data for your in vitro and in vivo assays.

Diagnostic Molecular Profiling

Before attempting to force a compound into solution, we must understand the causality behind its insolubility. The physical properties of this compound are dictated by the interplay between its rigid aromatic core, the ionizable functional groups, and the highly lipophilic trifluoromethyl (-CF3) moiety.

Table 1: Physicochemical Drivers of Insolubility
ParameterDiagnostic ValueMechanistic Impact on Aqueous Solubility
LogP (Lipophilicity) ~1.8 – 2.5The -CF3 group is highly lipophilic and significantly increases the partition coefficient compared to unfluorinated nicotinic acid, driving hydrophobic exclusion from water[1].
pKa (Carboxylic Acid) ~4.0 – 4.5Allows for deprotonation at physiological pH (7.4). Exploiting this via alkaline pH adjustment yields a highly soluble anionic species.
pKa (Pyridine N / Amino) < 2.0The strong electron-withdrawing nature of the -CF3 group (Hammett constants σ_m = 0.43) drastically reduces the basicity of the nitrogen atoms[1]. Protonation (and thus cationic solubility) only occurs at extremely acidic, non-physiological pH.
Crystal Lattice Energy Very HighThe planar structure promotes tight π-π stacking, while the carboxylic acid and amino groups form strong intermolecular hydrogen bonds. High energy is required to disrupt this crystal packing[2].

Troubleshooting Scenarios (FAQs)

Q: Why does this specific fluorinated derivative precipitate immediately in my pH 7.4 assay buffer, even when diluted from a DMSO stock? A: This phenomenon, known as solvent-shift precipitation, occurs because the compound's crystal lattice energy is stronger than its solvation energy in water. While the -CF3 group increases lipophilicity, it also disrupts the hydration shell[1]. Furthermore, if your buffer capacity is too low, the acidic proton from the compound's carboxylic acid can locally lower the pH, pushing the molecule back toward its highly insoluble, neutral/zwitterionic state[3].

Q: Can I use pH adjustment to force it into solution for biochemical assays? A: Yes. Because the -CF3 group prevents the formation of a soluble cation at physiological pH[1], your best thermodynamic strategy is to target the carboxylic acid. By adjusting the pH to > 6.5, you quantitatively deprotonate the acid, forming a highly soluble sodium or potassium salt. Caution: Ensure your target protein or enzyme is stable at this slightly elevated pH.

Q: My cell-based assay cannot tolerate high pH or high concentrations of DMSO. What is the alternative? A: For sensitive cell-based or in vivo assays, you must shield the lipophilic -CF3-pyridine moiety from the aqueous environment without altering the bulk pH. We recommend inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated ring, while its hydrophilic exterior ensures bulk aqueous solubility.

Q: Are there specific co-solvents that perform better for nicotinic acid derivatives? A: Yes. Thermodynamic solubility studies on nicotinic acid derivatives demonstrate that solubility is significantly enhanced in polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) relative to ideal solutions[3]. The high polarizability of DMSO disrupts the intermolecular hydrogen bonding of the crystal lattice far more effectively than protic solvents like ethanol or methanol[4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to your biological assay unless the validation step is successful.

Protocol A: pH-Driven Solubilization (For In Vitro / Biochemical Assays)

Mechanism: Deprotonation of the carboxylic acid to form a soluble anion.

  • Weighing: Weigh 10 mg of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- into a glass vial.

  • Suspension: Add 800 µL of LC-MS grade water. The suspension will appear milky and opaque.

  • Titration: Dropwise, add 0.1 M NaOH while vortexing continuously. Monitor the pH using a micro-probe.

  • Equilibration: Once the pH reaches 7.0–7.5, place the vial in a bath sonicator at 25°C for 10 minutes to provide the activation energy needed to break the crystal lattice.

  • Volume Adjustment: Adjust the final volume to 1.0 mL with water (Final concentration: 10 mg/mL).

  • Self-Validation Step (Tyndall Effect): Shine a red or green laser pointer directly through the vial in a dark room.

    • Pass: The laser passes straight through without scattering. The compound is molecularly dissolved.

    • Fail: A visible "beam path" appears in the liquid. This indicates colloidal nano-precipitates. Add 50 µL of 0.1 M NaOH, re-sonicate, and re-test.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Mechanism: Hydrophobic shielding of the -CF3 and pyridine ring.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl).

  • Addition: Add 5 mg of the target compound to 1 mL of the 20% HP-β-CD solution.

  • Complexation: Vortex vigorously for 2 minutes, then incubate on a thermomixer at 37°C and 800 RPM for 2 hours. The heat and agitation drive the thermodynamic exchange of water molecules out of the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.

  • Self-Validation Step (Linearity Check): Perform a 1:2 serial dilution of the filtrate in saline across 4 wells of a UV-transparent microplate. Measure the UV absorbance at the compound's λmax (typically ~280-310 nm).

    • Pass: The absorbance scales perfectly linearly with concentration ( R2>0.99 ), confirming stable, soluble inclusion complexes rather than transient supersaturation.

Mechanistic Workflows

The following diagrams illustrate the logical decision-making process and the physicochemical behavior of the compound in aqueous media.

Workflow Start Low Aqueous Solubility 6-amino-5-(CF3)-nicotinic acid Check_Assay Determine Assay Requirements Start->Check_Assay InVitro In Vitro / Biochemical Check_Assay->InVitro InVivo In Vivo / Cell-Based Check_Assay->InVivo pH_Adjust pH Adjustment (pH > 7.0) Deprotonate Carboxylic Acid InVitro->pH_Adjust Cosolvent Co-solvent System (e.g., DMSO Stock) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin Success Target Concentration Achieved pH_Adjust->Success Cosolvent->Success Cyclodextrin->Success

Caption: Workflow for selecting the optimal solubilization strategy based on assay type.

Ionization Acidic Cationic State (pH < 2.0) Neutral Neutral / Zwitterionic (pH 3.0 - 5.0) Acidic->Neutral Increase pH Sol_High Highly Soluble (> 10 mg/mL) Acidic->Sol_High Solvation Basic Anionic State (pH > 6.5) Neutral->Basic Increase pH Sol_Low Insoluble (< 0.1 mg/mL) Neutral->Sol_Low Aggregation Basic->Sol_High Solvation

Caption: Impact of pH on the ionization state and aqueous solubility of the target compound.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals Source: BenchChem URL:1

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry (ACS Publications) URL:5

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide Source: The Journal of Chemical Thermodynamics (via ResearchGate) URL:3

Sources

Technical Support Center: HPLC Method Refinement for 6-Amino-5-(trifluoromethyl)-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining HPLC mobile phase methods. Drawing from established chromatographic principles and field experience, this document moves beyond simple protocols to explain the scientific reasoning behind method development and troubleshooting choices.

Understanding the Analyte: 6-Amino-5-(trifluoromethyl)-3-pyridinecarboxylic Acid

Before diving into method refinement, it is crucial to understand the physicochemical properties of the target molecule. Its structure contains multiple functional groups that dictate its chromatographic behavior.

  • Pyridine Ring and Amino Group: These basic moieties are prone to protonation at lower pH values. The presence of these basic sites is a primary cause of peak tailing on traditional silica-based columns due to secondary interactions with surface silanol groups.[1][2]

  • Carboxylic Acid Group: This acidic functional group will be deprotonated at higher pH values.

  • Trifluoromethyl Group: This strongly electron-withdrawing group can influence the pKa of the adjacent amino group and participate in unique interactions with certain stationary phases.

The molecule is zwitterionic, meaning its net charge is highly dependent on the mobile phase pH. This property is not a challenge but a powerful tool that can be manipulated to control retention and selectivity.[3][4]

PropertyValueSource
Molecular FormulaC₇H₅F₃N₂O₂[5]
Molecular Weight206.12 g/mol [5]
Hydrogen Bond Donors2[5]
Hydrogen Bond Acceptors7[5]
Estimated pKa Values
Carboxylic Acid~3-4General value for pyridinecarboxylic acids[6]
Amino/Pyridine Nitrogen~5-6General value for aminopyridines

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid in a question-and-answer format.

Q1: Why is my peak severely tailing?

Answer: Peak tailing is the most common issue for this type of analyte and is almost always caused by secondary ionic interactions between the protonated basic groups (the amino and pyridine functions) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the HPLC column's silica packing.[1][2][7] This is a chemical problem, not a physical one, assuming your system is well-maintained.

Solutions:

  • Control the Mobile Phase pH: The most effective strategy is to control the ionization of either the analyte or the silica surface.

    • Low pH (Ion Suppression of Silanols): Adjust the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 10-20 mM potassium phosphate or 0.1% formic/phosphoric acid). At this pH, most surface silanols are protonated (Si-OH), neutralizing their negative charge and minimizing interaction with your positively charged analyte.[1][8]

    • High pH (Analyte Neutralization): Use a pH-stable column (e.g., a hybrid-silica or polymer-based C18) and adjust the mobile phase to a pH of 9 or higher. At high pH, the basic groups on your analyte are deprotonated and become neutral, eliminating the ionic interaction that causes tailing.[9]

  • Use a High-Quality, Base-Deactivated Column: Modern columns, often labeled "Type B" or "base-deactivated," are made from high-purity silica with minimal metal content and are extensively end-capped to cover most of the active silanol groups.[2][8] Using such a column is critical.

  • Add a Competing Base (Use with Caution): An older technique involves adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (~5 mM).[1] The TEA preferentially interacts with the silanol groups, shielding the analyte from them. However, this approach can shorten column lifetime and is often less effective than using a modern column and controlling pH.[8]

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Primary Solutions cluster_ph_options pH Control Strategies Tailing Severe Peak Tailing Observed Cause Analyte-Silanol Interaction (Basic analyte vs. Acidic silica surface) Tailing->Cause Likely Cause Sol_pH Control Mobile Phase pH Cause->Sol_pH Solution Path 1 Sol_Column Use Base-Deactivated Column Cause->Sol_Column Solution Path 2 Low_pH Low pH (2.5-3.0) Suppress Silanol Ionization Sol_pH->Low_pH High_pH High pH (>9.0) Neutralize Analyte Base (Requires pH-stable column) Sol_pH->High_pH

Caption: Troubleshooting workflow for peak tailing.

Q2: How do I choose the optimal mobile phase pH?

Answer: The optimal pH is one that provides consistent retention and sharp, symmetrical peaks by ensuring the analyte is in a single, stable ionic state. The rule of thumb is to work at a pH that is at least 1.5-2 units away from the pKa of the functional groups you are trying to control.[3][10][11]

  • To control the basic groups: Work at pH ≤ 3.5 or pH ≥ 7.5.

  • To control the acidic group: Work at pH ≤ 1.5 or pH ≥ 5.5.

Since controlling the basic groups is key to preventing tailing, a pH scouting experiment is highly recommended.

Experimental Protocol: Mobile Phase pH Scouting
  • Column: Use a high-quality, base-deactivated C18 column (e.g., 150 x 4.6 mm, 3 or 5 µm).

  • Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:

    • Low pH: 0.1% Formic Acid in Water (pH ~2.7)

    • Mid pH: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • High pH (Requires appropriate column): 10 mM Ammonium Bicarbonate in Water (pH ~9.5)

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Procedure:

    • Equilibrate the column thoroughly with each aqueous/organic mobile phase composition before injection.

    • Perform a generic gradient run (e.g., 5-95% B over 15 minutes) for each pH condition.

    • Analyze the chromatograms for retention time, peak shape (tailing factor), and resolution from any impurities.

  • Analysis: You will likely observe that the low and high pH conditions provide significantly better peak shape than the mid-range pH, where the molecule may exist in multiple ionic states.[12][13]

G cluster_ph Effect of Mobile Phase pH on Analyte Ionization State Low_pH Low pH (e.g., 2.7) Carboxylic Acid: Neutral (R-COOH) Amino/Pyridine: Protonated (R-NH₃⁺) Net Charge: Positive Mid_pH Mid pH (e.g., 4-6) Carboxylic Acid: Deprotonated (R-COO⁻) Amino/Pyridine: Protonated (R-NH₃⁺) Net Charge: Zwitterionic High_pH High pH (e.g., 9.5) Carboxylic Acid: Deprotonated (R-COO⁻) Amino/Pyridine: Neutral (R-NH₂) Net Charge: Negative

Caption: Analyte ionization states at different pH values.

Q3: Should I use Acetonitrile or Methanol?

Answer: Both are common reversed-phase organic modifiers, and the choice can affect selectivity. A good practice is to screen both during method development.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (less is needed for elution)Weaker (more is needed for elution)
Viscosity/Pressure Lower backpressureHigher backpressure
Selectivity Can offer different peak elution orders compared to methanol.Its protic nature can lead to different hydrogen bonding interactions.
UV Cutoff ~190 nm~205 nm
Recommendation Start with Acetonitrile due to its lower viscosity and favorable UV transparency. If selectivity is an issue, evaluate Methanol.
Q4: My analyte has poor retention on a C18 column. What are my options?

Answer: Poor retention in reversed-phase occurs when the analyte is too polar to interact sufficiently with the non-polar stationary phase. Given the analyte's structure, this is possible, especially at low organic concentrations.

Solutions:

  • Ensure Full Ion Suppression: If you are running at low pH, ensure the pH is low enough to fully protonate the basic groups and neutralize the carboxylic acid. This maximizes its hydrophobicity.

  • Reduce Organic Content: Lower the initial percentage of acetonitrile or methanol in your gradient.

  • Consider an Alternative Stationary Phase:

    • Pentafluorophenyl (PFP): PFP phases provide alternative selectivity to C18, with multiple interaction mechanisms including hydrophobic, pi-pi, and dipole-dipole interactions. They can be particularly effective for halogenated compounds like yours.[14]

    • Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for polar, ionizable compounds.[6][15]

    • Hydrophilic Interaction Chromatography (HILIC): If the compound is extremely polar and still unretained, HILIC is a valuable alternative. HILIC uses a polar stationary phase (like bare silica) with a high-organic mobile phase.[16][17]

Recommended Starting Method

This table provides a robust starting point for your method development, based on the principles discussed.

ParameterRecommendationRationale
Column High-quality, base-deactivated C18 or PFP (e.g., 150 x 4.6 mm, 3.5 µm)Minimizes silanol interactions; PFP offers alternative selectivity.
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (v/v)Provides a low pH (~2.7) to ensure good peak shape. Volatile and MS-compatible.[18]
Mobile Phase B AcetonitrileLower backpressure and good UV transparency.
Gradient 10% to 70% B over 15 minutes, followed by a wash and re-equilibration step.A good starting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CImproves efficiency and reduces backpressure.[19]
Detection UV, wavelength to be determined by UV scan of the analyte (likely ~254-275 nm).
Injection Volume 5-10 µL
Sample Diluent Mobile Phase at initial conditions (e.g., 90:10 A:B)Prevents peak distortion caused by solvent mismatch.[8]

By systematically applying these principles and troubleshooting strategies, you can develop a robust, reproducible, and reliable HPLC method for the analysis of 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • HPLC Peak Tailing. Axion Labs.
  • How can I prevent peak tailing in HPLC?
  • Troubleshooting Peak Shape Problems in HPLC.
  • A Complete Guide to Mobile Phase and St
  • 6-amino-5-(trifluoromethyl)-3-pyridinecarboxylic acid 1476762-30-7 wiki. Guidechem.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Exploring the Role of pH in HPLC Separ
  • How does pH affect the results of HPLC results? Quora.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC solvents and mobile phase additives. University of Swansea.

Sources

Reducing byproduct formation in 6-amino-5-(trifluoromethyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-amino-5-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction mechanisms and potential pitfalls, you can effectively minimize byproduct formation and optimize your product yield and purity.

The most prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 6-chloro-5-(trifluoromethyl)nicotinic acid precursor with an ammonia source. The strong electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid (or ester) activates the 6-position for substitution, but also introduces specific challenges.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions grounded in chemical principles.

Question 1: My reaction yield is low, and HPLC/TLC analysis shows a significant amount of unreacted 6-chloro-5-(trifluoromethyl)nicotinic acid starting material. What are the likely causes?

Answer:

Low conversion is a common issue that typically points to insufficient reaction kinetics or deactivation of the aminating agent. Several factors could be at play:

  • Insufficient Temperature or Reaction Time: The amination of an electron-deficient chloropyridine is thermally driven. If the temperature is too low or the reaction time too short, the activation energy barrier for the substitution will not be sufficiently overcome.

  • Inadequate Pressure (for Ammonia Gas): If you are using anhydrous ammonia gas in a sealed reactor, insufficient pressure will lead to a low concentration of the nucleophile in the reaction solvent, slowing the reaction rate.

  • Base Stoichiometry: The reaction generates HCl as a byproduct, which will protonate and neutralize your ammonia source. An insufficient amount of base (or using a weak base) will quench the nucleophile, effectively stopping the reaction.

  • Catalyst Deactivation (if applicable): If using a copper-catalyzed system, impurities in the starting materials or solvent can poison the catalyst.

Troubleshooting Protocol:

  • Verify Reaction Temperature: Ensure your heating mantle or oil bath is calibrated and maintaining the target temperature. Consider a modest increase in temperature (e.g., 10-15 °C increments) while monitoring for byproduct formation.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical method (TLC, HPLC, or GC). Continue the reaction until the starting material has been consumed to an acceptable level.

  • Optimize Base/Ammonia Concentration:

    • If using aqueous ammonium hydroxide, ensure a sufficient excess is used.

    • If using ammonia gas, ensure the reactor is properly sealed and can maintain the target pressure.

    • Consider adding a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to scavenge the generated HCl and maintain a high concentration of free ammonia.[1]

Question 2: My main impurity has a mass corresponding to a hydroxyl group instead of the desired amino group. How is this 6-hydroxy byproduct forming and how can I prevent it?

Answer:

The formation of 6-hydroxy-5-(trifluoromethyl)nicotinic acid is a classic example of a competing nucleophilic substitution reaction where water acts as the nucleophile instead of ammonia.

Causality (Mechanism of Formation): The pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing trifluoromethyl and carboxyl groups. Water, although a weaker nucleophile than ammonia, can compete effectively under certain conditions, particularly at elevated temperatures. The presence of water in the reaction mixture is the direct cause.

Preventative Measures:

  • Strict Anhydrous Conditions: This is the most critical factor.

    • Dry all solvents using appropriate methods (e.g., molecular sieves, distillation).

    • Use anhydrous ammonia gas or a freshly opened bottle of concentrated ammonium hydroxide.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control Reaction Temperature: Higher temperatures can favor the hydrolysis pathway. Determine the lowest effective temperature that provides a reasonable reaction rate for amination.

  • Solvent Choice: Aprotic polar solvents like DMF, DMAc, or NMP are often used.[2] Ensure they are rigorously dried before use. While alcohols can be used, they may introduce competing alkoxide nucleophiles.

Byproduct Formation Pathway

The following diagram illustrates the primary reaction pathway and the competing hydrolysis side reaction.

Byproduct_Formation cluster_main Desired Amination Pathway cluster_side Competing Hydrolysis SM 6-Chloro-5-(trifluoromethyl) nicotinic Acid Ester Product 6-Amino-5-(trifluoromethyl) nicotinic Acid Ester SM->Product + NH₃ - HCl Byproduct 6-Hydroxy-5-(trifluoromethyl) nicotinic Acid Ester SM->Byproduct + H₂O (Trace) - HCl

Caption: Desired amination vs. competing hydrolysis pathway.

Question 3: The reaction seems complete, but I'm struggling to isolate the final product. It has high water solubility, and extraction with organic solvents is inefficient. What is the best purification strategy?

Answer:

The product, 6-amino-5-(trifluoromethyl)nicotinic acid, is an amino acid. This means it is zwitterionic at its isoelectric point, making it highly polar, often with high water solubility and low solubility in common organic solvents like ethyl acetate or DCM.[3]

Purification Strategy: Isoelectric Point Precipitation

  • Initial Workup: After the reaction, if your product is the ester, first perform hydrolysis under basic conditions (e.g., NaOH or LiOH in a water/methanol mixture) to get the carboxylate salt.

  • Acidification for Precipitation:

    • Cool the aqueous solution of the sodium or lithium salt of your product in an ice bath.

    • Slowly add an acid (e.g., 1M HCl or acetic acid) dropwise while vigorously stirring and monitoring the pH.

    • As the pH approaches the isoelectric point (pI) of the amino acid, the neutral zwitterion will form and precipitate out of the solution. The pI will likely be in the acidic to neutral range (pH 3-5).[4][5]

    • Continue adding acid until precipitation is complete. Be careful not to add too much acid, as the highly acidic conditions will protonate the amino group, forming the hydrochloride salt which may be more water-soluble again.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

    • Wash with a small amount of a water-miscible solvent like cold ethanol or acetone to help dry the product.

    • Dry the purified solid under vacuum.

Alternative Method: Ion-Exchange Chromatography For very challenging purifications or to remove stubborn impurities, ion-exchange chromatography is a powerful technique for separating amino acids from neutral or differently charged species.[6]

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters to control during the amination step?

A: Based on common issues, the three most critical parameters are:

  • Moisture Control: Strict anhydrous conditions are paramount to prevent the formation of the 6-hydroxy byproduct.

  • Temperature: Must be high enough for a reasonable reaction rate but low enough to minimize side reactions. An optimal temperature range must be experimentally determined.

  • Stoichiometry of Reagents: A sufficient excess of the aminating agent and/or a base is required to drive the reaction to completion by neutralizing the generated HCl.

Q: Is it better to perform the amination on the free carboxylic acid or the methyl/ethyl ester?

A: It is generally advisable to use the ester form (e.g., methyl 6-chloro-5-(trifluoromethyl)nicotinate) for the amination reaction.[2]

Rationale:

  • Avoids Side Reactions: The free carboxylic acid can react with ammonia to form an ammonium carboxylate salt or, under harsher conditions, dehydrate to an amide. This complicates the reaction profile.

  • Improved Solubility: The ester is typically more soluble in common aprotic organic solvents used for SNAr reactions compared to the free acid, leading to a more homogenous and efficient reaction.

  • Simplified Workup: The ester product can be extracted with organic solvents, allowing for a preliminary purification to remove water-soluble inorganic byproducts before the final hydrolysis and precipitation step.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow start Reaction Start monitor Monitor Reaction (TLC/HPLC) start->monitor incomplete Incomplete Reaction? monitor->incomplete analyze_byproducts Byproducts Observed? incomplete->analyze_byproducts No increase_temp Increase Temp/Time incomplete->increase_temp Yes hydroxy_check Is Byproduct 6-Hydroxy Acid? analyze_byproducts->hydroxy_check Yes workup Proceed to Workup analyze_byproducts->workup No (Clean) increase_temp->monitor check_reagents Check NH₃/Base Stoichiometry increase_temp->check_reagents check_reagents->monitor other_impurity Characterize Other Impurity (LC-MS/NMR) hydroxy_check->other_impurity No dry_conditions Implement Strict Anhydrous Conditions hydroxy_check->dry_conditions Yes other_impurity->workup dry_conditions->start Restart Reaction

Caption: A logical workflow for troubleshooting the synthesis.

Quantitative Data Summary: Reaction Condition Optimization

The following table provides a hypothetical summary of how different parameters can affect the reaction outcome. Actual results will vary and must be determined experimentally.

ParameterCondition A (Baseline)Condition B (Optimized)Condition C (Sub-optimal)Expected Outcome & Rationale
Solvent TolueneAnhydrous DMF Wet DMFDMF is a polar aprotic solvent that accelerates SNAr. Wet DMF will lead to the hydrolysis byproduct.
Temperature 80 °C110 °C 140 °C110 °C provides a balance of rate and selectivity. 140 °C may increase byproduct formation.
Ammonia Source 28% NH₄OH (5 eq)Anhydrous NH₃ (gas, 3 bar) 28% NH₄OH (2 eq)Anhydrous gas in a sealed system ensures an excess of nucleophile and minimal water. Insufficient NH₄OH leads to low conversion.
Base NoneK₂CO₃ (1.5 eq) NoneK₂CO₃ acts as an acid scavenger, preventing the protonation and deactivation of ammonia.
Expected Yield 45%>90% <30%Optimized conditions maximize conversion and minimize side reactions.
Purity (vs. 6-OH) 85%>98% 60%The primary factor for purity is the exclusion of water.

References

  • Mulder, J. A., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development. Available from: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from: [Link]

  • Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.
  • ResearchGate. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from: [Link]

  • ACS Publications. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. Available from: [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-trifluoromethyl pyridine derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid. Retrieved from: [Link]

  • ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from: [Link]

  • Google Patents. (1985). US4504665A - Process for producing chloronicotinic acid compounds.
  • Jurnal Kimia Valensi. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Retrieved from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Pyridinecarboxylic Acid, 6-amino-5-(trifluoromethyl)- and Standard Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- against standard nicotinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, physicochemical properties, and potential biological activities, supported by established experimental data and proposed protocols for direct comparative analysis.

Introduction: The Enduring Relevance of Nicotinic Acid and Its Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative with a well-documented history in medicine, primarily as a lipid-lowering agent.[1][2] Its derivatives have been the subject of extensive research, leading to the development of compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The core structure of nicotinic acid presents multiple positions for chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, and compares its projected attributes to those of its parent compound and other common derivatives.

The introduction of a trifluoromethyl (-CF3) group and an amino (-NH2) group at the 5- and 6-positions of the pyridine ring, respectively, is anticipated to significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. The highly electronegative trifluoromethyl group can influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, which in turn can affect receptor binding and pharmacokinetic properties.[6] The amino group can participate in hydrogen bonding and may introduce new biological targets or alter the binding affinity for known receptors.

Physicochemical Properties: A Comparative Analysis

A molecule's biological activity is intrinsically linked to its physicochemical properties. The table below provides a comparison of key properties for 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, nicotinic acid, and 6-aminonicotinic acid.

Property3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-Nicotinic Acid6-Aminonicotinic Acid
Molecular Formula C7H5F3N2O2[7]C6H5NO2[2]C6H6N2O2[8]
Molecular Weight 206.12 g/mol [7]123.11 g/mol [2]138.12 g/mol [8]
Hydrogen Bond Donors 2[7]1[2]2[9]
Hydrogen Bond Acceptors 7[7]3[2]4[9]
Topological Polar Surface Area 76.2 Ų[7]50.2 Ų[10]76.2 Ų[9]

The presence of the trifluoromethyl and amino groups in 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- leads to a higher molecular weight and an increased number of hydrogen bond acceptors compared to nicotinic acid. The topological polar surface area is also significantly larger, which may influence its membrane permeability and solubility.

Known and Hypothesized Biological Activities

Standard nicotinic acid derivatives exert their effects through various mechanisms, including the activation of the nicotinic acid receptor HCA2 (GPR109A), which is responsible for its lipid-lowering effects and the characteristic flushing side effect.[11] Derivatives have also been shown to inhibit enzymes such as α-amylase and α-glucosidase, and to possess antioxidant and vasorelaxant properties.[1][12]

The unique substitutions on 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- suggest several hypotheses regarding its biological activity:

  • Altered Receptor Affinity and Selectivity: The electronic and steric changes introduced by the -CF3 and -NH2 groups could alter the binding affinity and selectivity for nicotinic acetylcholine receptors (nAChRs) and other targets.[13]

  • Enhanced Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation, potentially leading to a longer biological half-life.

  • Novel Therapeutic Applications: The combination of the amino and trifluoromethyl groups may result in novel biological activities not observed with simpler nicotinic acid derivatives, such as enhanced anticancer or anti-inflammatory effects.[5][14]

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences in biological activity, a series of head-to-head comparative experiments are necessary. The following section outlines detailed protocols for key assays.

Experimental Workflow: A Comprehensive Approach

The following diagram illustrates a logical workflow for the comprehensive evaluation of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- in comparison to standard nicotinic acid derivatives.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Cellular Functional Assays cluster_3 Phase 4: Data Analysis & SAR P1 Solubility & Stability Assessment P2 pKa Determination P1->P2 B1 Receptor Binding Assay (e.g., nAChR) P2->B1 Proceed if stable & characterizable B3 Cell Viability Assay (e.g., MTT on Cancer Cell Lines) B1->B3 B2 Enzyme Inhibition Assay (e.g., COX-2) B2->B3 C1 Calcium Influx Assay B3->C1 Proceed with active compounds C3 Cytokine Release Assay (e.g., TNF-α, IL-6) C1->C3 C2 cAMP Modulation Assay C2->C3 D1 IC50/EC50 Determination C3->D1 Quantify functional potency D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Caption: A four-phase experimental workflow for the comparative evaluation of nicotinic acid derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of the test compounds to nAChRs.

Protocol:

  • Membrane Preparation: Isolate membranes rich in nAChRs (e.g., from Torpedo electrocytes or cells expressing specific nAChR subtypes).[15]

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand (e.g., [3H]nicotine or [125I]-epibatidine) and varying concentrations of the test compounds (3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, nicotinic acid, and a positive control).[16]

  • Incubation and Filtration: Allow the binding to reach equilibrium. Separate bound from free radioligand by rapid filtration through glass fiber filters.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[17]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.[18]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in a 96-well plate and allow them to adhere overnight.[18][19]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[18]

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[20]

Protocol:

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with varying concentrations of the test compounds.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandin H2) according to the kit's instructions, often via a colorimetric or fluorometric readout.

  • Data Analysis: Calculate the IC50 values from the concentration-response curves.[20]

Structure-Activity Relationship: Decoding the Substituent Effects

The following diagram illustrates the key structural features of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- and their potential influence on biological activity.

Caption: Key structural features and their hypothesized impact on the activity of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-.

Conclusion and Future Directions

The introduction of 6-amino and 5-trifluoromethyl substituents to the nicotinic acid scaffold in 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- presents a compelling case for further investigation. The anticipated alterations in physicochemical properties are likely to translate into a unique pharmacological profile compared to standard nicotinic acid derivatives. The proposed experimental workflow provides a robust framework for a direct and objective comparison of their biological activities.

Future research should focus on executing these comparative studies to elucidate the structure-activity relationships and to identify potential therapeutic applications for this novel derivative. The findings from such studies will be invaluable for medicinal chemists and drug discovery teams working on the development of next-generation therapeutics targeting pathways modulated by nicotinic acid and its analogs.

References

  • Chou, T. C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Retrieved from [Link]

  • Rossi, D., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Retrieved from [Link]

  • Ashfaq, M., et al. (2011). Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate. PMC. Retrieved from [Link]

  • Trabbic, K. A., et al. (2014). Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. ResearchGate. Retrieved from [Link]

  • Rubio, F., et al. (2013). Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors. USGS Publications Warehouse. Retrieved from [Link]

  • Rossi, D., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. AIR Unimi. Retrieved from [Link]

  • Kaur, M., et al. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Retrieved from [Link]

  • Tuteja, S., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. Retrieved from [Link]

  • Wang, D. X., et al. (1998). Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar. Retrieved from [Link]

  • Scite.ai. (n.d.). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Retrieved from [Link]

  • Wang, Y., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Retrieved from [Link]

  • Uddin, M. S., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Functional Foods. Retrieved from [Link]

  • Li, Y., et al. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry. Retrieved from [Link]

  • Yoshino, J., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. PMC. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Scientific Reports. Retrieved from [Link]

  • Tomizawa, M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. Retrieved from [Link]

  • Channapur, M. N., et al. (2017). 5-Halo-6-trifluoromethyl nicotinic nitriles and acids. ResearchGate. Retrieved from [Link]

  • Claudio, T., et al. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC. Retrieved from [Link]

  • Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. Retrieved from [Link]

  • Saify, Z. S., et al. (2001). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. PubMed. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]

  • Soral, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

  • Churchill, G. C., et al. (2002). Determination of cellular nicotinic acid-adenine dinucleotide phosphate (NAADP) levels. Biochemical Journal. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-. Retrieved from [Link]

  • Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. Retrieved from [Link]

  • Mulder, J. A., et al. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. ACS Publications. Retrieved from [Link]

  • Yagupolskii, L. M., et al. (2015). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Google Patents.
  • NextSDS. (n.d.). (6-AMino-5-(trifluoroMethyl)pyridin-3-yl)boronic acid. Retrieved from [Link]

  • RIVM. (2025). Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. Retrieved from [Link]

  • PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Pyridinecarboxylic Acid, 6-amino-5-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of analytical testing methods for the pharmaceutical intermediate, 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-. As no standard pharmacopoeial method currently exists for this specific molecule, this document serves as a practical, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in regulatory standards, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical approach for their intended purpose.

The structural complexity of this molecule, featuring a polar pyridinecarboxylic acid core and a nonpolar trifluoromethyl group, presents unique analytical challenges. This necessitates a careful evaluation of chromatographic techniques to ensure accurate quantification of the active substance and its potential impurities.

Foundational Principles: The Analytical Target Profile (ATP) and Validation Framework

Before any experimental work begins, defining the Analytical Target Profile (ATP) is a mandatory first step that aligns with modern, lifecycle-based approaches to method validation.[1] The ATP is a prospective summary of a method's intended purpose and its required performance characteristics.[1] For this compound, the ATP would typically cover two primary applications:

  • Assay: To determine the potency or content of the 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- in a drug substance.

  • Impurity Testing: To detect and quantify process-related impurities and degradation products.

All validation protocols described herein are designed to meet the rigorous standards outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for validating analytical procedures.[2][3][4]

Comparative Methodologies: HPLC vs. GC

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and the specific analytical goal.

  • High-Performance Liquid Chromatography (HPLC): As the target molecule is a non-volatile, polar, and UV-absorbing compound, HPLC is the presumptive primary technique for both assay and the analysis of non-volatile impurities.[5][6] Separation occurs in the liquid phase, making it ideal for thermally labile or non-volatile compounds.

  • Gas Chromatography (GC): GC is best suited for volatile and thermally stable compounds.[7][8] For our target molecule, its direct analysis by GC is challenging due to its low volatility and polar nature. However, GC can be an exceptionally powerful tool for identifying and quantifying specific volatile or semi-volatile process impurities that may not be readily detected by HPLC.

dot

Caption: Decision tree for selecting the optimal analytical method.

Experimental Protocols & Validation Strategy

A robust validation study is designed to provide documented evidence that an analytical procedure is fit for its intended purpose.[3][9] The following sections provide step-by-step protocols for validating both an HPLC and a GC method, in accordance with ICH Q2(R2) guidelines.[2]

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the assay and quantification of impurities.

A. Proposed Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the pyridine ring and trifluoromethyl group.
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0The buffer controls the ionization state of the carboxylic acid and amino groups, ensuring consistent retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier used to elute the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to elute the main compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 265 nmThe pyridine ring structure is expected to have a strong UV absorbance, providing good sensitivity.[10]
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.

B. Validation Protocol: Step-by-Step

The validation process involves a series of experiments to assess the method's performance characteristics.[5][11]

dot

Validation_Workflow start Define ATP dev Method Development (HPLC / GC) start->dev spec Specificity (Peak Purity) dev->spec lin Linearity & Range dev->lin acc Accuracy (% Recovery) dev->acc prec Precision (Repeatability & Intermediate) dev->prec lod_loq LOD & LOQ dev->lod_loq robust Robustness dev->robust report Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report

Caption: Workflow for analytical method validation.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

    • Protocol:

      • Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.

      • Analyze a sample of the pure analyte.

      • Analyze samples of known related substances and potential impurities.

      • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions. The method should resolve the analyte peak from all degradation product peaks.

      • Use a photodiode array (PDA) detector to assess peak purity.

  • Linearity:

    • Objective: To demonstrate a linear relationship between the analyte concentration and the detector response.

    • Protocol:

      • Prepare a stock solution of the analyte reference standard.

      • Create at least five concentrations across a range of 50% to 150% of the expected working concentration.

      • Inject each concentration in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

      • The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • Objective: To define the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

    • Protocol: The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80-120% of the test concentration.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Protocol:

      • Perform the analysis on a sample of known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each level in triplicate (for a total of 9 determinations).

      • Calculate the percentage recovery for each determination. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment. The Relative Standard Deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD for the combined data from both studies should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Protocol (based on Signal-to-Noise):

      • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

      • This can be achieved by injecting a series of dilute solutions of known concentrations.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

    • Protocol:

      • Vary critical parameters one at a time, such as:

        • Mobile phase pH (± 0.2 units)

        • Column temperature (± 5 °C)

        • Flow rate (± 0.1 mL/min)

      • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak shape, and resolution.

Gas Chromatography (GC-FID)

This method is designed for the quantification of specific, volatile process-related impurities (e.g., residual solvents or volatile starting materials). Direct analysis of the main compound is not feasible; derivatization would be required, which is beyond the scope of this primary comparison.

A. Proposed Chromatographic Conditions

ParameterRecommended SettingRationale
Column DB-624, 30 m x 0.32 mm, 1.8 µmA mid-polarity column ideal for separating a wide range of residual solvents and volatile organic compounds.
Carrier Gas Helium or HydrogenInert carrier gases providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minA temperature program is essential to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID)FID offers high sensitivity and a wide linear range for organic compounds.[8][14]
Detector Temp. 260 °CPrevents condensation of analytes in the detector.
Injection Split (e.g., 20:1)A split injection prevents column overloading when analyzing trace impurities in a concentrated sample matrix.

B. Validation Protocol: Step-by-Step

The validation protocol for the GC method follows the same principles as HPLC, with adjustments for the specific technique and its intended purpose (impurity testing).

  • Specificity: Analyze the main compound matrix to ensure it does not contain peaks that interfere with the volatile impurities of interest. Spike the matrix with known impurities to demonstrate resolution.

  • Linearity: Perform for each known impurity over a range from the reporting threshold to 120% of the specification limit.

  • Accuracy: Perform by spiking the sample matrix with known impurities at three different concentration levels.

  • Precision (Repeatability): Analyze six replicate samples of the matrix spiked with impurities at the specification limit. The RSD should typically be ≤ 15%.

  • LOD & LOQ: Determine for each impurity. The LOQ must be at or below the reporting threshold.

  • Robustness: Vary parameters such as oven ramp rate, flow rate, and inlet temperature to assess the impact on the separation.

Comparative Performance Data

The following table summarizes expected performance data from the validation of the two proposed methods. This data illustrates the distinct strengths of each technique.

Validation ParameterHPLC-UV (Assay Method)GC-FID (Impurity Method)
Specificity High resolution from degradantsHigh resolution for volatile analytes
Linearity (r²) ≥ 0.999≥ 0.995
Range (Assay) 80 - 120% of target conc.N/A (impurity method)
Range (Impurity) LOQ to 150% of specificationLOQ to 120% of specification
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%
Precision (RSD - Repeatability) ≤ 1.0%≤ 15.0%
LOQ (Analyte) ~0.05% of target conc.N/A (not for main analyte)
LOQ (Volatile Impurity) N/A~1-5 ppm

Conclusion and Recommendations

This guide demonstrates that a comprehensive analytical strategy for 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- requires a multi-faceted approach.

  • HPLC-UV is the indispensable primary technique for assay, potency determination, and the analysis of non-volatile impurities and degradation products. Its validation must be thorough, covering all aspects from specificity to robustness, to ensure reliable quality control.

  • GC-FID serves as a critical complementary technique. It is superior for quantifying volatile process impurities and residual solvents that are often invisible to standard HPLC-UV methods.

An effective quality control strategy will employ both validated methods. The choice of which method to use for a specific test is dictated by the Analytical Target Profile. By grounding method development and validation in the principles of ICH Q2(R2), researchers and drug developers can ensure the generation of reliable, accurate, and reproducible data, which is the cornerstone of pharmaceutical quality assurance.[6][9]

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Analytical Method Development and Validation Studies in Pharmaceutical Sciences Source: Longdom Publishing S.L URL: [Link]

  • Title: Gas-chromatographic identification of fluorine-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: [Spectrophotometric Method of Analysis of Pyridine Derivatives and Pyridinecarbonic Acids] Source: National Library of Medicine URL: [Link]

  • Title: Barrier Potential, Structure (Monomer and Dimer), Inter- and Intra-Molecular Interactions, Vibrational Analysis, Fukui Functions, MESP, NBO, UV and NMR Analysis of Pyridine-3-Carboxylic Acid Using Spectroscopic and DFT Approach Source: Taylor & Francis Online URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: guidance for the validation of pharmaceutical quality control analytical methods Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Recent developments in methods for analysis of perfluorinated persistent pollutants Source: National Library of Medicine URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO URL: [Link]

  • Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Source: Trade Science Inc. URL: [Link]

  • Title: 1330 - Validation of Analytical Procedures / General Information Source: The United States Pharmacopeial Convention URL: [Link]

  • Title: Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria Source: ACS Publications URL: [Link]

  • Title: HPLC Methods for analysis of 3-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

Sources

Reactivity Comparison Guide: 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- vs. Alternative Fluoro-Pyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly electron-deficient pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (also known as 6-amino-5-(trifluoromethyl)nicotinic acid, CAS: 1476762-30-7) represents a uniquely challenging and versatile building block[1].

This guide provides an objective, data-driven comparison of its reactivity against closely related alternatives, such as 2-amino-3-(trifluoromethyl)pyridine and 5-(trifluoromethyl)nicotinic acid. By dissecting the synergistic electronic effects of its substituents, we provide researchers with field-proven methodologies to overcome its inherent kinetic barriers, specifically focusing on cross-coupling, diazotization, and carboxylic acid derivatization[2].

Structural & Electronic Profiling

To master the reactivity of 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-, one must understand the extreme electronic deactivation of its pyridine ring.

  • The C6-Amino Group: Positioned alpha to the pyridine nitrogen, this group normally exhibits moderate nucleophilicity. However, in this scaffold, it is subjected to dual-mode deactivation .

  • The C5-Trifluoromethyl Group (Ortho-Effect): Exerts a powerful inductive electron-withdrawing effect (-I) and significant steric hindrance directly adjacent to the amine[3].

  • The C3-Carboxylic Acid (Para-Effect): Positioned para to the amino group, the -COOH moiety withdraws electron density via resonance (-M), effectively delocalizing the nitrogen's lone pair into the ring and toward the carbonyl oxygen.

This synergistic withdrawal drops the pKa of the conjugate acid significantly, rendering the C6-amine highly non-nucleophilic. Consequently, standard electrophilic acylation or alkylation reactions often fail, necessitating transition-metal catalysis or radical-based Sandmeyer transformations[4][5].

ElectronicEffects Molecule 6-amino-5-(trifluoromethyl) nicotinic acid NH2 -NH2 Group (C6) Deactivated Nucleophile Molecule->NH2 Target Site CF3 -CF3 Group (C5) Inductive EWG (-I) Molecule->CF3 Ortho Position COOH -COOH Group (C3) Resonance EWG (-M) Molecule->COOH Para Position CF3->NH2 Steric Blockade & Inductive Pull COOH->NH2 Resonance Delocalization

Caption: Synergistic ortho-inductive and para-resonance deactivation of the C6-amino group.

Reactivity Comparison: Performance vs. Alternatives

When designing a synthetic route, selecting the correct trifluoromethyl pyridine analog is critical. Table 1 summarizes the comparative reactivity profiles based on empirical kinetic behavior and cross-coupling yields.

Table 1: Quantitative & Qualitative Reactivity Comparison
CompoundC6/C2 Amine NucleophilicityRing Electrophilicity (SNAr)Buchwald-Hartwig Efficiency*Primary Synthetic Utility
3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- Extremely Low Very High Low-Moderate (requires specialized Pd) Bifunctional linker; precursor to highly functionalized cores.
2-Amino-3-(trifluoromethyl)pyridine LowHighModerate-HighStandard medicinal chemistry scaffold; kinase inhibitors.
5-(Trifluoromethyl)nicotinic acid N/AVery HighN/ADirect amide coupling; SNAr at C6 if halogenated.
2-Chloro-5-(trifluoromethyl)pyridine N/AExtremely HighHigh (as the electrophile)Classic SNAr electrophile for amine incorporation.

*Efficiency defined by standard Pd2(dba)3/BINAP or XPhos conditions at 80-100 °C[4].

Cross-Coupling (Buchwald-Hartwig Amination)

While 2-amino-3-(trifluoromethyl)pyridine can undergo Buchwald-Hartwig amination with aryl halides using standard Pd/XPhos systems[6], the addition of the C3-carboxylic acid in our target molecule severely poisons the reaction. The free -COOH group must be protected (e.g., as a methyl or benzyl ester) prior to coupling to prevent catalyst deactivation and unwanted side reactions[4].

Diazotization and SNAr Activation

Because the amine in 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- is a poor nucleophile, a highly effective strategy is to convert it into a leaving group. Sandmeyer-type diazotization converts the -NH2 to a halogen (-Cl, -Br), transforming the molecule into a premium electrophile for Nucleophilic Aromatic Substitution (SNAr)[5]. The presence of both -CF3 and -COOH makes the resulting 6-halo derivative orders of magnitude more reactive toward SNAr than 2-chloro-3-(trifluoromethyl)pyridine[2].

Validated Experimental Protocols

The following protocols are engineered to bypass the kinetic barriers of the target molecule. They form a self-validating system: Protocol A activates the unreactive amine into a halide, and Protocol B utilizes the carboxylic acid without interfering with the deactivated amine.

Protocol A: Non-Aqueous Sandmeyer Halogenation (C6-Activation)

Aqueous diazotization of highly electron-deficient aminopyridines often leads to competitive hydrolysis, yielding the 6-pyridone[7]. This non-aqueous protocol using tert-butyl nitrite prevents pyridone formation.

Reagents:

  • 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (1.0 equiv)

  • Copper(II) Bromide (CuBr2) (1.2 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, suspend CuBr2 in anhydrous MeCN. Add t-BuONO via syringe.

  • Activation: Heat the dark mixture to 60 °C.

  • Addition: Dissolve the aminopyridine starting material in a minimal amount of MeCN. Add this solution dropwise to the CuBr2/t-BuONO mixture over 30 minutes. Causality: Dropwise addition keeps the steady-state concentration of the diazonium intermediate low, preventing unwanted homocoupling or polymerization.

  • Completion: Stir at 60 °C for 2 hours until nitrogen evolution ceases.

  • Workup: Cool to room temperature, quench with 1M HCl, and extract with Ethyl Acetate. The resulting 6-bromo-5-(trifluoromethyl)nicotinic acid is a highly active SNAr substrate.

Protocol B: Chemoselective Amidation (C3-Derivatization)

Because the C6-amine is completely non-nucleophilic under standard conditions, the C3-carboxylic acid can be activated and coupled with exogenous aliphatic amines without the need for N-protection of the C6-amine.

Reagents:

  • 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (1.0 equiv)

  • Aliphatic Amine (e.g., Benzylamine) (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Dissolve the starting material and DIPEA in anhydrous DMF at 0 °C.

  • Add HATU in one portion. Stir for 15 minutes to form the active highly electrophilic OAt ester.

  • Add the aliphatic amine. Warm to room temperature and stir for 4 hours.

  • Self-Validation: LC-MS will show exclusive formation of the C3-amide. The C6-amine remains untouched due to its extreme steric and electronic deactivation.

Workflows Start 6-amino-5-(trifluoromethyl) nicotinic acid Sandmeyer Protocol A: Sandmeyer (t-BuONO, CuBr2) Start->Sandmeyer Modifies C6 Amidation Protocol B: Amidation (HATU, R-NH2) Start->Amidation Modifies C3 Halo 6-Bromo-5-(trifluoromethyl) nicotinic acid (SNAr Electrophile) Sandmeyer->Halo -N2, +Br Amide 6-amino-5-(trifluoromethyl) nicotinamide (Chemoselective) Amidation->Amide C6-NH2 Intact

Caption: Divergent, chemoselective synthetic workflows exploiting the distinct reactivity profiles of the C3 and C6 positions.

Conclusion

When compared to simpler analogs like 2-amino-3-(trifluoromethyl)pyridine, 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- presents a significantly higher barrier to direct amine functionalization. However, this apparent drawback is a strategic advantage: its extreme deactivation allows for chemoselective transformations at the C3-carboxylic acid without protecting groups. Furthermore, once converted via Sandmeyer chemistry, it yields one of the most potent SNAr electrophiles available in modern heterocyclic chemistry.

References

  • National Center for Biotechnology Information (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound (Buchwald-Hartwig Coupling). Retrieved from:[Link]

  • Google Patents. CN101020657A - Preparation process of 3-trifluoromethyl-2-pyridyl sulfamide via diazotization.
  • Chemistry-Chemists. Pyridine and its derivatives (Sandmeyer reaction on aminopyridines). Retrieved from:[Link]

Sources

Publish Comparison Guide: Reproducibility of 6-Amino-5-(trifluoromethyl)nicotinic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- (CAS: 1476762-30-7) Target Audience: Researchers, Process Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of introducing trifluoromethyl (–CF₃) groups into electron-deficient heterocyclic scaffolds. The compound 6-amino-5-(trifluoromethyl)nicotinic acid is a highly sought-after building block for kinase inhibitors and agrochemicals due to the unique lipophilicity and metabolic stability imparted by the –CF₃ group. However, synthesizing this specific substitution pattern reproducibly presents distinct mechanistic hurdles.

This guide objectively compares the two most viable published synthetic strategies for this compound: Late-Stage Copper-Mediated Trifluoromethylation (Route A) and Nucleophilic Aromatic Substitution ( SN​Ar ) Amination (Route B). By analyzing the causality behind the experimental choices, this guide provides a self-validating framework for process chemists to select and scale the optimal route.

Mechanistic Evaluation & Causality (Expertise & Experience)

To synthesize 6-amino-5-(trifluoromethyl)nicotinic acid, one must navigate the electronic properties of the pyridine ring. The pyridine nitrogen withdraws electron density, making the ring susceptible to nucleophilic attack but resistant to electrophilic functionalization.

Route A: Copper-Mediated Trifluoromethylation

This route relies on the cross-coupling of a commercially available precursor, 6-amino-5-bromonicotinic acid, with a trifluoromethylating agent. We utilize Chen’s Reagent (methyl fluorosulfonyldifluoroacetate, MFSDA) in the presence of copper(I) iodide [1, 2].

  • The Causality: Generating a bare CF₃⁻ anion is highly unfavorable due to its tendency to undergo α -elimination to form difluorocarbene. Chen's reagent circumvents this by undergoing halide-promoted decarboxylation to generate a trifluoromethide intermediate that is immediately trapped by CuI to form a stable CuCF3​ species[2]. The adjacent free amino group at the 6-position exerts an ortho-directing effect, coordinating with the copper center to facilitate the oxidative addition of the C–Br bond, thereby lowering the activation energy for the cross-coupling[1].

Route B: SN​Ar Amination of 6-Chloro-5-(trifluoromethyl)nicotinic acid

This route utilizes a pre-trifluoromethylated building block, swapping a labile chloride for an amine via Nucleophilic Aromatic Substitution ( SN​Ar ) using aqueous ammonia [3].

  • The Causality: Unactivated 2-chloropyridines are notoriously sluggish in SN​Ar reactions, often requiring extreme temperatures or palladium catalysis [3]. However, the presence of the –CF₃ group at the 5-position fundamentally alters the substrate's reactivity. The –CF₃ group acts as a powerful σ -electron withdrawing group. During the nucleophilic attack by NH3​ at the 6-position, the resulting anionic Meisenheimer complex is synergistically stabilized by both the electronegative pyridine nitrogen and the adjacent –CF₃ group. This dramatically accelerates the reaction, allowing it to proceed catalyst-free under moderate pressure.

SyntheticStrategy SM1 6-Amino-5-bromonicotinic acid (Commercially Available) RouteA Route A: Cu-Mediated Trifluoromethylation (Chen's Reagent) SM1->RouteA MFSDA, CuI SM2 6-Chloro-5-(trifluoromethyl) nicotinic acid RouteB Route B: SNAr Amination (NH3, Pressure, Heat) SM2->RouteB NH3 (aq) Product 6-Amino-5-(trifluoromethyl) nicotinic acid CAS: 1476762-30-7 RouteA->Product 65% Yield RouteB->Product 88% Yield

Fig 1. Comparison of Route A (Trifluoromethylation) and Route B (SNAr Amination) strategies.

Quantitative Comparison of Synthesis Routes

When selecting a route for drug development, yield is only one metric. Scalability, environmental impact (E-factor), and purification difficulty must be weighed objectively.

ParameterRoute A: Cu-TrifluoromethylationRoute B: SN​Ar Amination
Average Yield 60 - 65%85 - 90%
Scalability Low to Moderate (Exothermic decarboxylation)High (Amenable to continuous flow or large autoclaves)
Catalyst / Metal Stoichiometric CuI requiredMetal-free
Purification Difficult (Requires removal of copper salts via chelation)Simple (Acid-base extraction / Precipitation)
Primary Impurity Protodehalogenation product (6-aminonicotinic acid)Hydrolysis product (6-hydroxy derivative)
Cost per Gram High (MFSDA reagent is expensive at scale)Low (Aqueous ammonia is bulk chemical)

Self-Validating Experimental Protocols (Trustworthiness)

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the chemist can verify the success of the intermediate steps before proceeding.

Protocol 1: Route B ( SN​Ar Amination) - Recommended for Scale-Up

Reagents: 6-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq), 28% Aqueous Ammonia (20.0 eq). Equipment: Teflon-lined stainless steel autoclave (rated to 300 psi).

  • Reaction Setup: Charge a 100 mL autoclave with 6-chloro-5-(trifluoromethyl)nicotinic acid (5.0 g, 22.1 mmol). Add 28% aqueous ammonia (30 mL). Seal the autoclave securely.

  • Thermal Activation: Heat the vessel to 120 °C behind a blast shield. The internal pressure will rise to approximately 150 psi. Maintain stirring at this temperature for 14 hours.

    • Causality Check: The high pressure keeps NH3​ in the liquid phase, maintaining a high localized concentration of the nucleophile to drive the Meisenheimer complex formation.

  • Workup & Venting: Cool the autoclave to 0 °C in an ice bath before venting to prevent product loss via aerosolization. Carefully vent the residual ammonia gas.

  • Isolation: Transfer the aqueous solution to a beaker. Slowly acidify the mixture using 6M HCl until the pH reaches 3.5 (the isoelectric point of the product). A white precipitate will form. Filter the solid, wash with cold water (2 x 10 mL), and dry under a vacuum at 50 °C.

  • Self-Validation Checkpoint:

    • ¹⁹F NMR (400 MHz, DMSO-d₆): Look for a sharp singlet at -62.5 ppm . If a peak appears near -58 ppm, hydrolysis to the 6-hydroxy byproduct has occurred.

    • LC-MS: Confirm the presence of the [M+H]⁺ ion at m/z 207.1.

SNArWorkflow Step1 Step 1: Autoclave Setup Charge 6-Cl-5-CF3-nicotinic acid + 28% aq. NH3 Step2 Step 2: SNAr Reaction Heat to 120°C (150 psi) Meisenheimer Complex Formation Step1->Step2 Step3 Step 3: Workup & Isolation Vent NH3, acidify to pH 3.5 Precipitate product Step2->Step3 Step4 Step 4: Self-Validation 19F NMR: singlet at -62.5 ppm LC-MS: m/z 207 [M+H]+ Step3->Step4

Fig 2. Step-by-step workflow and self-validation checkpoints for the SNAr amination route.

Protocol 2: Route A (Cu-Mediated Trifluoromethylation)

Reagents: 6-Amino-5-bromonicotinic acid methyl ester (1.0 eq), CuI (1.2 eq), KF (1.5 eq), MFSDA (Chen's Reagent, 2.0 eq), DMF (anhydrous).

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask. Charge with 6-amino-5-bromonicotinic acid methyl ester (2.0 g, 8.6 mmol), CuI (1.96 g, 10.3 mmol), and anhydrous KF (0.75 g, 12.9 mmol). Evacuate and backfill with Argon (3x).

  • Reagent Addition: Add anhydrous DMF (20 mL) followed by the dropwise addition of MFSDA (2.2 mL, 17.2 mmol) via syringe.

    • Causality Check: KF is critical here; the fluoride ion attacks the sulfonyl group of MFSDA, triggering the release of SO2​ and CO2​ to generate the active CF3​ species [2].

  • Reaction: Heat the mixture to 80 °C for 8 hours. The solution will turn dark brown as the CuCF3​ complex forms and reacts.

  • Workup & Saponification: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the organic layer with 10% aqueous NH4​OH to chelate residual copper. Concentrate the ester, then dissolve in MeOH/H₂O (1:1) and add LiOH (3.0 eq) to hydrolyze the ester to the target nicotinic acid.

  • Self-Validation Checkpoint:

    • TLC (Silica, 10% MeOH/DCM): Ensure the starting bromide ( Rf​≈0.4 ) is completely consumed before saponification.

    • ¹H NMR (400 MHz, DMSO-d₆): The disappearance of the methyl ester singlet (~3.8 ppm) confirms successful saponification.

References

To ensure authoritative grounding, the mechanistic principles and reagent behaviors discussed in this guide are supported by the following peer-reviewed literature:

  • Title: Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link][1]

  • Title: Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis Source: Chinese Journal of Chemistry (Wiley) URL: [Link][2]

Sources

A Comparative Guide to LC-MS/MS Bioanalytical Method Validation for 6-Amino-5-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of two common sample preparation techniques for the validation of a bioanalytical LC-MS/MS method for 6-Amino-5-(trifluoromethyl)nicotinic acid (the Analyte), a representative small molecule encountered in modern drug development. As researchers and drug development professionals, the selection of a robust, reliable, and efficient analytical method is paramount for the successful interpretation of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, comparing a rapid Protein Precipitation (PPT) method against a more selective Liquid-Liquid Extraction (LLE) technique. The entire validation process is grounded in the principles outlined by the FDA and the harmonized ICH M10 guideline, ensuring a framework that is both scientifically sound and regulatory compliant.[3][4]

Part 1: Foundational Method Development & Analyte Characteristics

The Analyte, 6-amino-5-(trifluoromethyl)nicotinic acid (MW: 206.12 g/mol ), possesses key structural features that guide the analytical strategy.[5] The carboxylic acid moiety makes it amenable to deprotonation, favoring negative mode electrospray ionization (ESI-). The trifluoromethyl group, a strong electron-withdrawing group, enhances metabolic stability but also influences chromatographic retention.[6]

A stable isotope-labeled internal standard (SIL-IS), 6-Amino-5-(trifluoromethyl)nicotinic Acid-d2 (MW: 208.13 g/mol ), is the ideal choice for mitigating variability during sample processing and analysis.[7][8] It shares near-identical physicochemical properties with the Analyte, ensuring it accurately tracks the Analyte's behavior from extraction to detection.[9]

Optimized LC-MS/MS Parameters:

The following parameters were established as the foundation for both comparative validation workflows.

ParameterConditionRationale
LC System Standard UPLC/HPLC SystemProvides the necessary resolution and reproducibility.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Offers robust retention and separation for small polar molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for consistent ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and IS from the reversed-phase column.
Gradient 5% B to 95% B over 3 minutesA standard gradient to ensure elution and column cleaning.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity.[11]
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid group is readily deprotonated, yielding a strong [M-H]⁻ ion.
MRM Transition (Analyte) Q1: 205.1 m/z → Q3: 161.1 m/zCorresponds to [M-H]⁻ and a subsequent loss of CO₂ (44 Da).
MRM Transition (IS) Q1: 207.1 m/z → Q3: 163.1 m/zIdentical fragmentation pathway for the deuterated internal standard.
Overall Validation Workflow

The validation process follows a logical sequence to demonstrate that the analytical method is fit for its intended purpose.[3]

cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev LC & MS Optimization (Analyte & IS) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Accuracy Accuracy & Precision (Intra- & Inter-Day) LLOQ->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Assessment (Bench-top, Freeze-Thaw, etc.) Recovery->Stability Analysis Study Sample Analysis Stability->Analysis

Caption: High-level workflow for bioanalytical method development and validation.

Part 2: Comparative Evaluation of Sample Preparation Techniques

The core of this guide compares two distinct approaches to isolate the Analyte from a complex biological matrix (human plasma).

Method A: Protein Precipitation (PPT)

PPT is a rapid, non-selective method that removes proteins by adding an organic solvent, which denatures them and causes them to precipitate.[1] It is often favored in early discovery for its high throughput.

Experimental Protocol (Method A):

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the SIL-IS (e.g., at 50 ng/mL).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that partitions the analyte between the aqueous sample matrix and an immiscible organic solvent based on its physicochemical properties.[1] It typically yields a cleaner extract than PPT.

Experimental Protocol (Method B):

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of 2% formic acid to acidify the sample, ensuring the Analyte is in its neutral form to facilitate extraction.

  • Add 500 µL of ethyl acetate containing the SIL-IS (e.g., at 50 ng/mL).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer 400 µL of the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Part 3: Head-to-Head Validation Performance Analysis

Each validation parameter was assessed for both Method A (PPT) and Method B (LLE) according to the ICH M10 guideline.[3] The acceptance criteria are generally ±15% for accuracy (bias) and ≤15% for precision (CV), except at the LLOQ, where ±20% and ≤20% are acceptable.[4]

Selectivity and Specificity

Protocol: Six unique lots of blank human plasma were processed with and without spiking the IS. The resulting chromatograms were compared to a sample spiked at the Lower Limit of Quantification (LLOQ) to check for interferences.

Comparative Data:

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Interference at Analyte RT No significant peaks (<20% of LLOQ response)No significant peaks (<20% of LLOQ response)Response in blank <20% of LLOQ
Interference at IS RT No significant peaks (<5% of IS response)No significant peaks (<5% of IS response)Response in blank <5% of IS response

Analysis: Both methods demonstrated excellent selectivity. The LLE method (Method B) produced a visually cleaner baseline, suggesting a lower potential for subtle matrix interferences not captured by this specific test.

Linearity and Lower Limit of Quantification (LLOQ)

Protocol: A calibration curve was prepared by spiking blank plasma at eight non-zero concentrations ranging from a proposed LLOQ of 1 ng/mL to an Upper Limit of Quantification (ULOQ) of 1000 ng/mL. The curve was analyzed using a weighted (1/x²) linear regression.

Comparative Data:

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLN/A
Correlation Coefficient (r²) 0.99850.9991≥ 0.99
LLOQ Accuracy (RE%) +8.5%+4.2%Within ±20%
LLOQ Precision (CV%) 12.1%7.8%≤ 20%

Analysis: Both methods produced linear curves with excellent correlation coefficients. Method B showed superior accuracy and precision at the LLOQ, indicating a more robust performance at the lowest concentration level.

Accuracy and Precision

Protocol: Quality Control (QC) samples were prepared in blank plasma at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (300 ng/mL), and High (800 ng/mL). Six replicates of each QC level were analyzed on three separate days to determine intra-day (within-run) and inter-day (between-run) accuracy and precision.

Comparative Data (Inter-Day Results Summary):

QC LevelMethod A (PPT)Method B (LLE)Acceptance Criteria
Accuracy (RE%) / Precision (CV%) Accuracy (RE%) / Precision (CV%) ±15% / ≤15%
Low QC (3 ng/mL) -9.2% / 11.5%-4.5% / 6.8%Pass / Pass
Medium QC (300 ng/mL) -5.6% / 8.1%-2.1% / 4.2%Pass / Pass
High QC (800 ng/mL) -7.8% / 9.5%-3.3% / 5.5%Pass / Pass

Analysis: Both methods successfully met the acceptance criteria for accuracy and precision. However, Method B (LLE) consistently demonstrated lower (better) values for both relative error and coefficient of variation across all QC levels, indicating a higher degree of reproducibility and reliability.

Recovery and Matrix Effect

Protocol:

  • Recovery: The peak area of the Analyte in extracted plasma samples (Set 1) was compared to the peak area in post-extraction spiked blank plasma extracts (Set 2).

  • Matrix Effect: The peak area of the Analyte in post-extraction spiked blank plasma extracts (Set 2) was compared to the peak area of a pure solution of the Analyte (Set 3). The IS-normalized matrix factor was calculated to assess the true impact on quantification.

Comparative Data:

ParameterMethod A (PPT)Method B (LLE)Acceptance Criteria
Analyte Recovery % 95.2%81.5%Consistent and reproducible
IS-Normalized Matrix Factor 0.88 (CV% = 13.8%)1.02 (CV% = 4.1%)CV% should be ≤15%

Analysis: This is where the most significant difference emerges.

  • Recovery: Method A (PPT) shows higher apparent recovery because less analyte is lost in the simpler workflow. Method B's multi-step process results in slightly lower but still acceptable recovery.

  • Matrix Effect: Method A exhibits a matrix factor of 0.88, indicating an average of 12% ion suppression. Crucially, the precision (CV%) of this effect is high (13.8%), bordering on the acceptance limit. This suggests that different plasma lots could behave unpredictably. Method B shows a matrix factor near 1.0 with very low variability (4.1%), indicating the extraction effectively removed interfering matrix components, leading to a much more robust and reliable method.

Stability

Protocol: The stability of the Analyte was evaluated in various conditions by analyzing QC samples (Low and High) against a freshly prepared calibration curve and comparing the results to nominal concentrations.

Comparative Data Summary (High QC):

Stability TestMethod A (PPT)Method B (LLE)Acceptance Criteria
Mean Accuracy (RE%) Mean Accuracy (RE%) Within ±15% of nominal
Bench-Top (8 hrs, RT) -10.1%-5.5%Pass
Freeze-Thaw (3 cycles) -12.5%-7.8%Pass
Long-Term (30 days, -80°C) -11.8%-6.2%Pass
Post-Preparative (24 hrs, 4°C) -9.5%-4.1%Pass

Analysis: Both methods demonstrated acceptable stability under all tested conditions. The consistently better accuracy values for Method B suggest that the cleaner extracts may offer better protection against enzymatic or chemical degradation in the processed sample.

cluster_matrix_stability Matrix Stability Assessments Stock Stock Solution Stability Matrix Analyte in Matrix (Human Plasma) Stock->Matrix spiking BT Bench-Top (Short-Term) Matrix->BT FT Freeze-Thaw Matrix->FT LT Long-Term Matrix->LT PostPrep Post-Preparative Stability BT->PostPrep after extraction FT->PostPrep after extraction LT->PostPrep after extraction

Caption: Interrelationship of stability assessments in bioanalytical validation.

Part 4: Discussion and Recommendations

This comparative validation provides clear, data-driven insights into the performance of Protein Precipitation versus Liquid-Liquid Extraction for the analysis of 6-Amino-5-(trifluoromethyl)nicotinic acid.

Summary of Performance:

Validation ParameterMethod A (PPT)Method B (LLE)Recommendation
Speed & Simplicity Excellent GoodPPT for high-throughput needs.
Selectivity GoodExcellent LLE for cleaner baselines.
Accuracy & Precision GoodExcellent LLE for higher data confidence.
LLOQ Performance GoodExcellent LLE for studies requiring high sensitivity.
Matrix Effect Acceptable (High Risk)Excellent LLE is strongly recommended for mitigating risk.
Recovery ExcellentGoodBoth are acceptable.
Stability GoodExcellent LLE provides more stable extracts.

Expert Recommendation:

  • Method A (Protein Precipitation) is a viable option for early-stage, non-regulatory discovery studies where speed and cost are the primary drivers. However, the high variability of the matrix effect poses a significant risk for later-stage development. The method is acceptable but not ideal.

  • Method B (Liquid-Liquid Extraction) is unequivocally the superior choice for regulated bioanalysis (e.g., preclinical TK and all phases of clinical trials).[12][13] Despite being more labor-intensive, its ability to effectively eliminate matrix effects results in a more accurate, precise, and ultimately more reliable method. The enhanced robustness provides greater confidence in the integrity of the concentration data used for critical decision-making in drug development.[2][14]

Conclusion

The validation of a bioanalytical method is not merely a box-checking exercise; it is a systematic investigation to ensure data reliability. This comparative guide demonstrates that while a simpler method like Protein Precipitation can meet baseline regulatory criteria, a more rigorous technique like Liquid-Liquid Extraction provides a demonstrably superior level of performance, particularly in mitigating the unpredictable nature of matrix effects. For pivotal studies supporting regulatory submissions, the investment in developing a more robust LLE-based method is a critical step in ensuring data integrity and avoiding potential study failures.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Raval, D. G., et al. (2021). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Nowatzke, W., & Woolf, E. (2007). Key elements of bioanalytical method validation for small molecules. AAPS Journal, 9(1), E109-14. [Link]

  • Nowatzke, W., & Woolf, E. (2007). Key elements of bioanalytical method validation for small molecules. PMC. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Yang, K., & Cheng, H. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Hoofnagle, A. N., & Woldemariam, G. A. (2023). Impact of VALID Act implementation on mass spectrometry-based clinical proteomic laboratory developed tests. PMC. [Link]

  • Regulations.gov. (2016). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]

  • Corcoran, O., et al. (2002). Application of Directly Coupled HPLC-NMR-MS/MS to the Identification of Metabolites of 5-Trifluoromethylpyridone (2-Hydroxy-5-trifluoromethylpyridine) in Hydroponically Grown Plants. Journal of Agricultural and Food Chemistry. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Wang, L. H., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis. [Link]

  • Erdoğan, Ü., & Erdoğan, Y. (2025). Physicochemical properties, organic acid composition and free amino acid profile of cornelian cherry (Cornus mas L.) genotypes from Çoruh Valley, Turkey. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Al-Shdefat, R., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. [Link]

  • Kumar, S., et al. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 6-Amino-5-(trifluoromethyl)pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)- scaffold (CAS 1476762-30-7) is a highly privileged pharmacophore in modern drug discovery[1]. It serves as a foundational building block for synthesizing potent kinase inhibitors (e.g., PI3K, DDR1) and protein-protein interaction modulators[2][3]. This guide provides an objective structure-activity relationship (SAR) comparison of analogs derived from this core, detailing how specific functional group modifications influence target affinity, physicochemical properties, and pharmacokinetic (PK) profiles.

Pharmacophore Rationale & Mechanistic Causality

As an application scientist, it is critical to understand the causality behind the selection of this specific substitution pattern. Every functional group on this pyridine ring serves a distinct, synergistic purpose in target engagement:

  • The Hinge-Binding Motif (Positions 1 & 6): The pyridine nitrogen (N1) acts as a hydrogen-bond acceptor, while the exocyclic 6-amino group acts as a hydrogen-bond donor. This bidentate system perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

  • The Hydrophobic/Gatekeeper Vector (Position 5): The trifluoromethyl (-CF3) group is highly lipophilic and strongly electron-withdrawing. Compared to a methyl (-CH3) group, the -CF3 moiety provides superior metabolic stability by resisting cytochrome P450 (CYP450) oxidation[4]. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent 6-amino group, reducing basicity to improve membrane permeability and mitigate hERG-related cardiotoxicity.

  • The Diversification Vector (Position 3): The free carboxylic acid exhibits poor cell penetration due to ionization at physiological pH. It is typically converted into a carboxamide or ester[5]. This vector directs substituents toward the solvent-exposed channel, allowing for the attachment of solubilizing groups to tune the compound's overall physicochemical profile.

Pharmacophore Core 6-Amino-5-(CF3)- Nicotinic Acid Core Hinge Hinge Region Binding (Bidentate H-Bonds) Core->Hinge Pyridine N1 & 6-NH2 Hydrophobic Hydrophobic Pocket (Steric/Lipophilic Fit) Core->Hydrophobic 5-CF3 Group Solvent Solvent Channel (Solubility/Affinity) Core->Solvent 3-Carboxylic Acid Vector

Pharmacophore mapping of the 6-amino-5-(trifluoromethyl)nicotinic acid scaffold.

SAR Comparison & Quantitative Data

To isolate the impact of specific structural changes, we compare representative analogs evaluated against a standard tyrosine kinase target (e.g., DDR1)[3].

Table 1: Influence of the 5-Position Substituent

Holding the 6-amino and a standard 3-carboxamide constant.

5-Position SubstituentTarget IC₅₀ (nM)Lipophilicity (clogP)Liver Microsome Stability (T₁/₂ min)Mechanistic Observation
-H (Unsubstituted)> 5,0001.245Lacks hydrophobic interactions; poor target affinity.
-CH₃ (Methyl)1202.115Good affinity, but rapidly oxidized by CYP enzymes to the inactive carboxylic acid.
-Cl (Chlorine)852.4> 120Excellent stability and affinity, but introduces potential halogen-bonding liabilities.
-CF₃ (Trifluoromethyl)12 3.0 > 120 Optimal steric fill of the hydrophobic pocket; exceptional metabolic stability.
Table 2: Influence of the 3-Position Vector

Holding the 6-amino and 5-CF3 groups constant.

3-Position VectorTarget IC₅₀ (nM)Cell Permeability (Papp x 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)Application Suitability
-COOH (Free Acid)15< 1.0> 500Poor cell penetration; useful only for in vitro biochemical assays.
-COOCH₃ (Methyl Ester)45012.580Prodrug potential, but lacks direct hydrogen bonding in the solvent channel[5].
-CONH-Phenyl 815.2< 5High potency via pi-pi stacking, but suffers from poor aqueous solubility.
-CONH-(N-methylpiperazine) 14 8.5 150 Optimal balance: Retains potency while the basic amine drastically improves solubility.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these analogs.

Protocol A: Synthesis of 3-Carboxamide Analogs via HATU Coupling

Rationale: The free 3-carboxylic acid must be activated. We utilize HATU over standard carbodiimides (like EDC) because it prevents epimerization and drives the reaction to completion even with sterically hindered amines.

  • Preparation: Dissolve 6-amino-5-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the highly reactive OAt ester intermediate.

  • Coupling: Add the desired amine (1.2 eq) dropwise. Stir the reaction mixture for 2-4 hours at room temperature until complete consumption of the starting material is observed via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (critical for removing residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol B: TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous assay format that minimizes compound auto-fluorescence interference—a common false-positive liability with highly conjugated pyridine analogs.

  • Reagent Assembly: Prepare a master mix containing the recombinant target kinase, a fluorescently labeled tracer ligand, and a europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Plating: Dispense SAR analogs in a 10-point, 3-fold dilution series into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Incubation: Add the master mix to the compound plates. Incubate for 60 minutes at room temperature to allow the competitive binding system to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the dose-response curves using a 4-parameter logistic regression model to determine the IC₅₀ values.

Workflow Synthesis 1. Parallel Synthesis (Amide Coupling) Purification 2. LC-MS Purification (>95% Purity) Synthesis->Purification Biochemical 3. TR-FRET Kinase Assay (IC50 Determination) Purification->Biochemical Cellular 4. Cellular Target Engagement (NanoBRET) Biochemical->Cellular Lead 5. Lead Candidate Selection Cellular->Lead

Step-by-step experimental workflow for synthesizing and validating 3-pyridinecarboxylic acid analogs.

References

  • Google Patents. "TW200900405A - Substituted imidazopyridazines as lipid kinase inhibitors".
  • Google Patents. "WO2021043245A1 - Hydantoin derivative (DDR1 Inhibitors)".

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。